molecular formula C9H12O6 B2373515 5,6-O-Isopropylidene-L-ascorbic acid CAS No. 1356019-70-9; 15042-01-0

5,6-O-Isopropylidene-L-ascorbic acid

カタログ番号: B2373515
CAS番号: 1356019-70-9; 15042-01-0
分子量: 216.189
InChIキー: POXUQBFHDHCZAD-MHTLYPKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-O-Isopropylidene-L-ascorbic acid is a useful research compound. Its molecular formula is C9H12O6 and its molecular weight is 216.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUQBFHDHCZAD-MHTLYPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of the isopropylidene group at the 5 and 6 positions of the ascorbic acid molecule serves to protect the diol functional group, enhancing the compound's stability and making it less susceptible to oxidation compared to its parent compound.[1] This increased stability makes it a valuable intermediate in the synthesis of other ascorbic acid derivatives and a focus of research in drug development and cosmetics.[1] Its antioxidant properties, stemming from the enediol moiety of the ascorbic acid backbone, are of significant interest for its potential therapeutic and cosmeceutical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 210 °C (decomposes)
Optical Activity [α]¹⁹/D +25.3° (c = 1 in H₂O)
Solubility Soluble in DMSO (100 mg/mL), methanol, and ethanol. Moderately soluble in water.
Storage Temperature 2-8°C
CAS Number 15042-01-0

Synthesis

The most common method for the synthesis of this compound involves the reaction of L-ascorbic acid with acetone in the presence of a catalyst. Several catalysts can be employed, including fuming sulfuric acid, anhydrous cupric sulfate, or hydrogen chloride.

Experimental Protocol: Synthesis using Acetone and Fuming Sulfuric Acid

This protocol is adapted from a reported synthesis method.[2]

Materials:

  • L-ascorbic acid

  • Acetone (anhydrous)

  • 28% Fuming sulfuric acid

  • Nitrogen gas

  • Ice bath

  • Filtration apparatus

  • Cold acetone for washing

Procedure:

  • Under a nitrogen atmosphere, cool 557.8 g (9.6 moles) of acetone to -5 °C in a suitable reaction vessel equipped with a stirrer.

  • Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone while maintaining the temperature at -5 °C.

  • Add 176.1 g (1.0 mole) of L-ascorbic acid to the reaction mixture.

  • Stir the mixture at -5 °C for 17 hours.

  • After the reaction is complete, filter the mixture to collect the solid product.

  • Wash the collected solid with cold acetone.

  • The resulting wet cake is this compound. Further drying under vacuum may be required.

Synthesis Workflow

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom, confirming the presence of the isopropylidene group and the ascorbic acid core.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry.

Applications in Research and Drug Development

Antioxidant Properties

This compound retains the antioxidant properties of its parent compound, L-ascorbic acid, due to the preservation of the enediol system. It can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test sample (this compound) in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

G cluster_prep Preparation cluster_assay Assay DPPH_Solution Prepare DPPH Solution Mix Mix Sample and DPPH in 96-well plate DPPH_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculation Calculate % Inhibition Measure_Absorbance->Calculation

DPPH Assay Workflow
Role in Collagen Synthesis

L-ascorbic acid is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[3] As a more stable derivative, this compound is investigated for its potential to deliver ascorbic acid to cells to support collagen synthesis, which is vital for skin health and wound healing.

G cluster_translation Translation cluster_hydroxylation Hydroxylation (ER) cluster_assembly Assembly and Secretion Procollagen_mRNA Procollagen mRNA Ribosome Ribosome Procollagen_mRNA->Ribosome Procollagen_alpha_chains Procollagen α-chains Ribosome->Procollagen_alpha_chains Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen_alpha_chains->Prolyl_Hydroxylase Lysyl_Hydroxylase Lysyl Hydroxylase Procollagen_alpha_chains->Lysyl_Hydroxylase Hydroxylated_Chains Hydroxylated α-chains Prolyl_Hydroxylase->Hydroxylated_Chains Lysyl_Hydroxylase->Hydroxylated_Chains Ascorbic_Acid L-Ascorbic Acid (from this compound) Ascorbic_Acid->Prolyl_Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Triple_Helix Procollagen Triple Helix Formation Hydroxylated_Chains->Triple_Helix Secretion Secretion from Cell Triple_Helix->Secretion Procollagen Procollagen Secretion->Procollagen Collagen_Fibrils Collagen Fibrils Procollagen->Collagen_Fibrils Cleavage of propeptides

Collagen Synthesis Pathway

Conclusion

This compound is a chemically stabilized form of Vitamin C with significant potential in various scientific and commercial fields. Its enhanced stability allows for broader applications where the inherent instability of L-ascorbic acid is a limiting factor. Further research into its biological activities, including its efficacy as a prodrug and its role in cellular pathways, will continue to unveil its full potential in drug development, dermatology, and beyond.

References

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of the isopropylidene group, a protective acetal, at the 5 and 6 positions of the ascorbic acid molecule enhances its stability against oxidation and improves its solubility in organic solvents, making it a valuable intermediate in organic synthesis and a more stable form of Vitamin C for various applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one[3]
Synonyms (+)-5,6-O-Isopropylidene-L-ascorbic acid, L-Ascorbic acid 5,6-acetonide[4][5][6]
CAS Number 15042-01-0[7][8]
Molecular Formula C₉H₁₂O₆[8]
Molecular Weight 216.19 g/mol [8]
Appearance White to off-white crystalline powder[2]
Melting Point 210-217 °C (with decomposition)[7]
Optical Rotation [α]¹⁹/D +25.3° (c = 1 in H₂O)[7]
Solubility Soluble in DMSO, methanol, ethanol, and acetone. Moderately soluble in water. Poorly soluble in nonpolar solvents like hexane.[1][6]
Stability More stable to oxidation than L-ascorbic acid. Optimal stability in slightly acidic to neutral conditions (pH 4-7). Susceptible to acid-catalyzed hydrolysis below pH 4.[1]

Synthesis of this compound

The most common method for the synthesis of this compound involves the acid-catalyzed reaction of L-ascorbic acid with acetone. The isopropylidene group selectively protects the vicinal diol at the 5 and 6 positions.

Synthesis_of_5_6_O_Isopropylidene_L_ascorbic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product L-Ascorbic_Acid L-Ascorbic Acid Reaction Acetalization L-Ascorbic_Acid->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, Anhydrous CuSO₄) Catalyst->Reaction Solvent Acetone (reagent and solvent) Solvent->Reaction Temperature Room Temperature or below Temperature->Reaction Product 5,6-O-Isopropylidene- L-ascorbic acid Reaction->Product

Synthesis of this compound from L-ascorbic acid and acetone.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • L-Ascorbic acid

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas) or another suitable acid catalyst (e.g., anhydrous cupric sulfate, fuming sulfuric acid)

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend L-ascorbic acid (e.g., 16 g) in anhydrous acetone (e.g., 80 ml).

  • Add 2,2-dimethoxypropane (e.g., 18.8 ml) to the suspension and stir for 15 minutes at room temperature.

  • Slowly bubble dry hydrogen chloride gas through the reaction mixture for approximately 5 minutes, or add the chosen acid catalyst.

  • Stir the reaction mixture at room temperature for 1-17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of acetone by half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold acetone.

  • Dry the product under vacuum to yield this compound as a white solid. The mother liquor can be further concentrated to obtain a second crop of the product.

Spectroscopic Properties

The structural features of this compound have been well-characterized by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra provide detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35s6HIsopropylidene methyl protons (CH₃)₂C
3.90 - 4.46m3HH-5, H-6a, H-6b
4.70d1HH-4
8.30s1HC3-OH
11.20s1HC2-OH

¹³C NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~25.0, ~25.5Isopropylidene methyl carbons
~65.0C-6
~74.0C-5
~75.0C-4
~108.0Isopropylidene quaternary carbon
~118.0C-2
~152.0C-3
~170.0C-1 (lactone carbonyl)
Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the infrared spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-HStretching (hydroxyl groups)
~2990, ~2940C-HStretching (aliphatic)
~1755C=OStretching (lactone carbonyl)
~1665C=CStretching (enol)
~1380, ~1370C(CH₃)₂Bending (isopropylidene)
1150 - 1050C-OStretching (acetal and alcohol)

Chemical Reactivity and Applications

The primary utility of this compound lies in its enhanced stability and its role as a key intermediate for the synthesis of other ascorbic acid derivatives.

Key Reactions
  • Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to regenerate L-ascorbic acid.

  • Oxidation: While more stable than its parent compound, the enediol system can still be oxidized, a property central to its antioxidant activity.

  • Alkylation and Esterification: The hydroxyl groups at the C-2 and C-3 positions are available for reactions such as alkylation and esterification to produce a variety of derivatives with tailored properties.[9] Under mild basic conditions, alkylation typically occurs preferentially at the C-3 position due to the higher nucleophilicity of the C-3 hydroxyl group.[9]

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug development and cosmetic science.

  • Antioxidant: It serves as a stable precursor to Vitamin C, which is a potent antioxidant that protects cells from damage by reactive oxygen species.

  • Drug Delivery: Its improved solubility in organic media allows for its incorporation into various drug delivery systems, including topical formulations for dermatological applications.

  • Synthetic Intermediate: It is a crucial starting material for the synthesis of novel ascorbic acid derivatives with potential therapeutic activities, such as anticancer and immunostimulatory effects.[9]

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two commonly employed methods.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample_Prep Prepare stock solution of This compound and serial dilutions Reaction Mix sample/standard with reagent and incubate Sample_Prep->Reaction Reagent_Prep Prepare DPPH or FRAP reagent Reagent_Prep->Reaction Standard_Prep Prepare standard antioxidant solution (e.g., L-ascorbic acid, Trolox) Standard_Prep->Reaction Spectrophotometry Measure absorbance at specific wavelength (e.g., 517 nm for DPPH, 593 nm for FRAP) Reaction->Spectrophotometry Calculation Calculate percentage inhibition or FRAP value Spectrophotometry->Calculation IC50 Determine IC₅₀ value or equivalent antioxidant capacity Calculation->IC50

General workflow for determining the antioxidant activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Standard antioxidant (e.g., L-ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions. Prepare a similar dilution series for the standard antioxidant.

  • Assay: In a 96-well plate, add a specific volume of the sample or standard solution to the wells (e.g., 100 µL). Add the DPPH solution to each well (e.g., 100 µL). A blank well should contain only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

  • This compound

  • FRAP reagent (containing 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), FeCl₃·6H₂O, and acetate buffer)

  • Standard antioxidant (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP working solution by mixing TPTZ solution, FeCl₃·6H₂O solution, and acetate buffer in the appropriate ratio. Warm the reagent to 37 °C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a standard curve using a series of dilutions of the standard antioxidant.

  • Assay: In a 96-well plate, add a small volume of the sample or standard solution to the wells (e.g., 10 µL). Add the pre-warmed FRAP reagent to each well (e.g., 220 µL).

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 4-10 minutes).

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM of Fe(II) equivalents or Trolox equivalents.

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in the fields of chemistry, pharmacology, and cosmetic science. Its enhanced stability compared to L-ascorbic acid, coupled with its reactivity at the C-2 and C-3 hydroxyl positions, makes it an excellent starting material for the synthesis of novel derivatives and a more reliable form of Vitamin C for various formulations. The detailed chemical properties and experimental protocols provided in this guide offer a solid foundation for its effective utilization in research and development.

References

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C). This document details its chemical structure, stereochemistry, physicochemical properties, and established synthesis protocols, offering valuable information for its application in research and development.

Core Concepts: Structure and Stereochemistry

This compound is a synthetic derivative of L-ascorbic acid where the hydroxyl groups at the 5th and 6th positions are protected by an isopropylidene group. This protection enhances the molecule's stability and lipophilicity compared to its parent compound, making it a valuable intermediate in various chemical syntheses.

The molecular formula for this compound is C₉H₁₂O₆, and it has a molecular weight of 216.19 g/mol .[1][2] The presence of the isopropylidene group forms a 1,3-dioxolane ring.

The stereochemistry of the molecule is inherited from the L-ascorbic acid precursor. The International Union of Pure and Applied Chemistry (IUPAC) name, (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one, precisely defines the spatial arrangement of its atoms.[2] The chiral centers from L-ascorbic acid are retained, which is crucial for its biological activity and its use as a chiral building block.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₆[2][3]
Molecular Weight 216.19 g/mol [1][2][3][4]
CAS Number 15042-01-0[2][3][4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 210 °C (decomposes)[4][5]
Optical Rotation [α]¹⁹/D +25.3° (c = 1 in H₂O)[4]
[α]²⁰/D +8 to +12° (c = 5 in MeOH)[3]
Solubility Soluble in DMSO (100 mg/mL)[6]
¹H NMR (600 MHz, CD₃COCD₃) δ 4.71-4.73 (m, 1H, C4-H), 4.37-4.39 (m, 1H, C5-H), 4.16-4.21 (m, 1H, C6-H), 3.99-4.03 (m, 1H, C6-H), 1.29 (s, 6H, Me)[7]
IR (KBr) νₘₐₓ (cm⁻¹) 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4[7]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-ascorbic acid with acetone in the presence of a catalyst. This reaction is a ketalization, where the diol at positions 5 and 6 of ascorbic acid reacts with acetone to form a five-membered dioxolane ring.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Ascorbic_Acid L-Ascorbic Acid Reaction Reaction Mixture Ascorbic_Acid->Reaction Acetone Acetone Acetone->Reaction Catalyst Catalyst (e.g., H₂SO₄, POCl₃, CuSO₄) Catalyst->Reaction Temperature Controlled Temperature (e.g., -5°C to Room Temp) Temperature->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Cold Acetone/Water) Filtration->Washing Drying Vacuum Drying Washing->Drying Product 5,6-O-Isopropylidene- L-ascorbic acid Drying->Product

References

Technical Guide: Solubility of 5,6-O-Isopropylidene-L-ascorbic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,6-O-Isopropylidene-L-ascorbic acid, a stable derivative of L-ascorbic acid (Vitamin C). Understanding its solubility profile is critical for its application in organic synthesis, pharmaceutical formulations, and other research and development endeavors. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for its synthesis, and outlines general methods for solubility determination.

Core Concept: Solubility Profile

This compound is a derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group. This structural modification significantly alters its physicochemical properties, most notably its stability and solubility.[1] The presence of the nonpolar isopropylidene moiety decreases its polarity compared to the parent L-ascorbic acid, leading to a different solubility profile in organic solvents.

Qualitative Solubility Summary

General solubility assessments indicate that this compound exhibits a distinct profile characterized by good solubility in polar organic solvents and poor solubility in nonpolar organic solvents.

  • Excellent Solubility : The compound is reported to have excellent solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] In methanol, it is noted to form an almost transparent solution, indicative of high solubility.[1]

  • Moderate Solubility : Its solubility in water is described as moderate and is significantly lower than that of the unprotected L-ascorbic acid due to the hydrophobic nature of the isopropylidene group.

  • Poor Solubility : The compound shows poor solubility in nonpolar solvents like hexane and petroleum ether.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, specific data points and formulations for research use are available.

Solvent/Solvent SystemTemperatureSolubilityMolar Solubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)Ambient100 mg/mL462.56 mM[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbient≥ 5 mg/mL≥ 23.13 mM[3][4]
10% DMSO, 90% (20% SBE-β-CD in saline)Ambient≥ 5 mg/mL≥ 23.13 mM[3][4]
10% DMSO, 90% Corn OilAmbient≥ 5 mg/mL≥ 23.13 mM[3][4]
MethanolAmbientExcellent / High Solubility (Qualitative)-[1][2]
EthanolAmbientExcellent Solubility (Qualitative)-[2]
AcetoneAmbientExcellent Solubility (Qualitative)-[2]
HexaneAmbientPoor Solubility (Qualitative)-
Petroleum EtherAmbientPoor Solubility (Qualitative)-

Note: The need for ultrasonication has been noted for dissolving the compound in DMSO at high concentrations.[3]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of common laboratory-scale protocols.

Protocol 1: Synthesis using Acetone and 2,2-Dimethoxypropane

This method utilizes L-ascorbic acid, acetone, and 2,2-dimethoxypropane with a hydrogen chloride catalyst.

  • Combine 16 g of L-ascorbic acid, 80 mL of acetone, and 18.8 mL of 2,2-dimethoxypropane in a suitable reaction vessel.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly bubble dry hydrogen chloride gas through the reaction mixture for 5 minutes.

  • Continue stirring the mixture at room temperature for 1 hour.

  • Reduce the volume of acetone by half using a rotary evaporator under reduced pressure.

  • Cool the resulting mixture in an ice bath to induce precipitation.

  • Filter the precipitate and wash it with 30 mL of cold acetone.

  • The mother liquor can be concentrated to yield an additional crop of the product.[5]

Protocol 2: Synthesis using Acetone and Fuming Sulfuric Acid

This protocol employs fuming sulfuric acid as a catalyst.

  • Under a nitrogen atmosphere, cool 557.8 g (9.6 moles) of acetone to -5 °C.

  • Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone.

  • Add 176.1 g (1.0 mole) of L-ascorbic acid to the mixture.

  • Maintain the reaction temperature at -5 °C and stir for 17 hours.

  • Filter the reaction mixture and wash the collected solid with cold acetone to obtain the product.[6]

Protocol 3: Synthesis using Acetone and Phosphoryl Chloride

This method uses phosphoryl chloride as the catalyst.

  • In a reaction flask equipped with a magnetic stirrer, dissolve 1.76 g (10 mmol) of L-ascorbic acid in 9 mL of acetone.

  • Slowly add 0.5 mL of phosphoryl chloride dropwise to the solution.

  • Stir the reaction mixture continuously at room temperature for 4 hours.

  • Upon completion, filter the mixture.

  • Wash the filter cake with a cold acetone-water mixture.

  • Dry the resulting solid under vacuum to yield the final product.[7]

General Methodology for Solubility Determination

General Gravimetric Method for Solubility Determination

  • Prepare a saturated solution of this compound in the desired organic solvent at a specific temperature by adding an excess of the compound to the solvent.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the compound).

  • Weigh the remaining solid residue.

  • Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

Visualizations

Logical Workflow for Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described protocols.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Purification L-Ascorbic Acid L-Ascorbic Acid Mixing Mixing L-Ascorbic Acid->Mixing Acetone Acetone Acetone->Mixing Catalyst Catalyst Catalyst->Mixing e.g., HCl, H₂SO₄, POCl₃ Reaction Reaction Mixing->Reaction Stirring at controlled temperature Work-up Work-up Reaction->Work-up e.g., Evaporation, Precipitation Crude Product Crude Product Work-up->Crude Product Filtration Purification Purification Crude Product->Purification e.g., Washing with cold solvent Final Product Final Product Purification->Final Product G Solubility vs. Solvent Polarity cluster_solvents Solvent Type cluster_solubility Solubility Outcome Compound 5,6-O-Isopropylidene- L-ascorbic Acid Polar Solvents Polar Organic Solvents (e.g., DMSO, Methanol, Ethanol, Acetone) Compound->Polar Solvents Nonpolar Solvents Nonpolar Organic Solvents (e.g., Hexane, Petroleum Ether) Compound->Nonpolar Solvents HighSolubility High Solubility Polar Solvents->HighSolubility 'Like dissolves like' LowSolubility Low Solubility Nonpolar Solvents->LowSolubility Mismatch in polarity

References

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid (CAS: 15042-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C), serves as a cornerstone intermediate in synthetic organic chemistry. By selectively protecting the 5- and 6-hydroxyl groups of L-ascorbic acid, this compound offers enhanced stability and solubility in organic solvents, thereby facilitating a wide range of chemical modifications at the C-2 and C-3 positions.[1][2] Its utility is particularly pronounced in the synthesis of novel vitamin C derivatives, in the development of prodrugs, and as a chiral building block for the total synthesis of complex natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis and deprotection protocols, and applications in drug discovery and development.

Physicochemical Properties

The introduction of the isopropylidene group significantly alters the physical and chemical characteristics of L-ascorbic acid, most notably its solubility and stability. The key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 15042-01-0[3]
Molecular Formula C₉H₁₂O₆[3]
Molecular Weight 216.19 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 210 °C (with decomposition)[4]
Optical Rotation [α]¹⁹/D +25.3° (c = 1 in H₂O)[4]
Boiling Point 395.2 ± 42.0 °C (Predicted)
Density 1.518 ± 0.06 g/cm³ (Predicted)

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media.

SolventSolubilityReferences
Water Moderately soluble[1]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (462.56 mM)[5]
Methanol Soluble[1]
Ethanol Soluble
Acetone Soluble
Hexane Poorly soluble[1]
Petroleum Ether Poorly soluble[1]
Corn Oil ≥ 5 mg/mL[6]

Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

TechniqueDataReferences
¹H NMR (CD₃COCD₃, 600 MHz) δ 4.71-4.73 (m, 1H, C4-H), 4.37-4.39 (m, 1H, C5-H), 4.16-4.21 (m, 1H, C6-H), 3.99-4.03 (m, 1H, C6-H), 1.29 (s, 6H, Me)
¹³C NMR Signals at δ=22 ppm (CH₃) and 176.7 ppm (C-1 Lactone)[7][8]
Infrared (IR) νₘₐₓ 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 cm⁻¹
Mass Spectrometry (MS) Molecular Ion (M⁺): 216[9]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: Acid-Catalyzed Acetonation with 2,2-Dimethoxypropane [10]

  • Reaction Setup: In a round-bottom flask, suspend L-ascorbic acid (16 g) in acetone (80 mL).

  • Addition of Reagent: Add 2,2-dimethoxypropane (18.8 mL) to the suspension and stir for 15 minutes at room temperature.

  • Catalysis: Slowly bubble dry hydrogen chloride gas through the reaction mixture for 5 minutes.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Work-up: Evaporate approximately half of the acetone under reduced pressure. Cool the mixture in an ice bath.

  • Isolation: Collect the resulting precipitate by filtration and wash with cold acetone (30 mL) to yield the product. The mother liquor can be concentrated to obtain a second crop of crystals.

Protocol 2: Acetonation using Anhydrous Copper Sulfate as a Catalyst [11]

  • Reaction Setup: In a 1 L reactor, add L-ascorbic acid (176.1 g, 1 mol), acetone (290.4 g, 5 mol), and anhydrous copper sulfate (3.2 g, 0.02 mol).

  • Reaction: Stir the mixture in a 50 °C water bath for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the L-ascorbic acid is consumed, filter the hot reaction mixture to remove the hydrated copper sulfate.

  • Isolation: Recover the acetone from the filtrate by distillation under reduced pressure. Wash the resulting product with cold acetone (-10 °C), filter, and dry to obtain this compound.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product L-Ascorbic Acid L-Ascorbic Acid Reaction Mixture Reaction Mixture L-Ascorbic Acid->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Catalyst Catalyst Catalyst->Reaction Mixture Acid or Lewis Acid Filtration Filtration Reaction Mixture->Filtration TLC Monitoring Crystallization Crystallization Filtration->Crystallization Drying Drying Crystallization->Drying This compound This compound Drying->this compound

A generalized workflow for the synthesis of this compound.
Deprotection of the Isopropylidene Group

The removal of the isopropylidene protecting group is typically achieved under acidic conditions to regenerate the 1,2-diol.

Protocol: Acidic Hydrolysis [12]

  • Reaction Setup: Dissolve the this compound derivative in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., ceric ammonium nitrate, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection via TLC.

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected intermediate, which allows for selective chemical modifications at other positions of the ascorbic acid molecule.

Synthesis of Vitamin C Derivatives and Prodrugs

The free hydroxyl groups at the C-2 and C-3 positions of this compound are nucleophilic and can be selectively alkylated or acylated to produce a variety of derivatives.[13] These derivatives are often developed as more stable or bioavailable prodrugs of Vitamin C for pharmaceutical and cosmetic applications.

Chiral Building Block in Total Synthesis

As a readily available and optically pure molecule, this compound is an attractive starting material in the "chiral pool" for the asymmetric synthesis of complex molecules. Its inherent chirality is transferred to the target molecule, avoiding the need for asymmetric induction steps. It has been employed in the synthesis of various natural products and their analogues.[14][15]

G Strategic Use as a Protected Intermediate L-Ascorbic Acid L-Ascorbic Acid Protected Ascorbic Acid 5,6-O-Isopropylidene- L-ascorbic acid L-Ascorbic Acid->Protected Ascorbic Acid Protection Modified Derivative C-2/C-3 Modified Derivative Protected Ascorbic Acid->Modified Derivative Selective Modification Final Product Deprotected Bioactive Molecule Modified Derivative->Final Product Deprotection

The strategic role of this compound in synthesis.

Stability and Storage

This compound is more stable than its parent compound, L-ascorbic acid, particularly against oxidation. However, appropriate storage is crucial to maintain its integrity.

  • Storage Temperature: 2-8°C[4]

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.[16]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat are recommended. In case of dust formation, a dust mask (e.g., N95) should be used.[4][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.[1]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

  • Toxicity: The acute toxicity of this compound is not well-documented. For the parent compound, L-ascorbic acid, the oral LD50 in rats is 11,900 mg/kg.[17]

Conclusion

This compound is a versatile and indispensable tool in modern organic synthesis. Its enhanced stability and solubility, coupled with the ability to selectively deprotect the diol functionality, make it an ideal intermediate for the synthesis of a wide array of bioactive molecules and complex natural products. For researchers and professionals in drug development, a thorough understanding of the properties and protocols outlined in this guide is essential for leveraging the full potential of this valuable chiral building block.

References

A Comprehensive Technical Guide to the Physical Properties of 5,6-O-Isopropylidene-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C). This compound is of significant interest in pharmaceutical and chemical research due to its enhanced stability compared to its parent molecule. This guide compiles essential quantitative data, details experimental methodologies for its characterization, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a synthetic derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group.[1] This modification increases the molecule's stability and lipophilicity, making it a versatile intermediate in organic synthesis and a subject of interest for various applications, including as a more stable form of Vitamin C.[1][2]

General Properties
PropertyValueSource
Molecular Formula C₉H₁₂O₆[1][2][3][4]
Molecular Weight 216.19 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[2]
CAS Number 15042-01-0[3][4]
Physicochemical Data
PropertyValueConditionsSource
Melting Point 210-217 °C (with decomposition)[1][5]
Optical Rotation [α]¹⁹/D +25.3°c = 1 in H₂O
[α]²⁰/D +8.0° to +12.0°c = 5 in Methanol[1][2]
pKa 3.99 ± 0.10Predicted[6]
Boiling Point 395.2 ± 42.0 °CPredicted[5]
Density 1.518 ± 0.06 g/cm³Predicted[6]
Solubility Profile
SolventSolubilityNotesSource
DMSO 100 mg/mL (462.56 mM)Requires sonication[3]
Water Moderately solubleLower than L-ascorbic acid[1]
Methanol Soluble[6]
Ethanol Soluble[6]
Acetone Soluble[6]
Hexane Poorly soluble[1]
Petroleum Ether Poorly soluble[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 5 mg/mL (23.13 mM)Clear solution[3][7]
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 5 mg/mL (23.13 mM)Clear solution[3][7]
10% DMSO >> 90% corn oil ≥ 5 mg/mL (23.13 mM)Clear solution[3][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst.[1][8]

Materials:

  • L-ascorbic acid

  • Acetone (dry)

  • Phosphoryl chloride[5] or anhydrous cupric sulfate[9] (as catalyst)

  • Magnetic stirrer

  • Reaction flask

Procedure:

  • Dissolve L-ascorbic acid (10 mmol) in acetone (9 mL) in a reaction flask equipped with a magnetic stirrer.[5]

  • Stir the mixture until the L-ascorbic acid is fully dissolved.[5]

  • Slowly add the catalyst (e.g., phosphoryl chloride, 0.5 mL) dropwise to the solution.[5]

  • Continue stirring the reaction mixture at room temperature for approximately 4 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography.[9]

  • Upon completion, filter the reaction mixture.[5]

  • Wash the filter cake with a cold acetone-water mixture.[5]

  • Dry the resulting solid product under vacuum to yield this compound as a colorless granular solid.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃[1]

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent and record the spectrum.

  • Expected Signals:

    • δ 1.33-1.36 ppm (two singlets, 6H, methyl protons of the isopropylidene group)[1]

    • δ 3.90-4.46 ppm (multiplets, protons at C-5 and C-6)[1]

    • δ 4.71-4.73 ppm (multiplet, 1H, C4-H)[5]

Infrared (IR) Spectroscopy:

  • Method: KBr pellet press method[5]

  • Procedure: Mix a small amount of the sample with dry KBr powder and press into a thin pellet. Record the IR spectrum.

  • Main Absorption Peaks (νₘₐₓ): 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 cm⁻¹[5]

Mass Spectrometry:

  • Method: Electron Ionization (EI)

  • Procedure: Introduce the sample into the mass spectrometer.

  • Molecular Ion Peak (M⁺): m/z 216[10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start L-Ascorbic Acid + Acetone catalyst Acid Catalyst (e.g., POCl₃) start->catalyst Add reaction Stirring at Room Temperature catalyst->reaction filtration Filtration & Washing reaction->filtration After 4h drying Vacuum Drying filtration->drying product 5,6-O-Isopropylidene- L-ascorbic acid drying->product nmr ¹H NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and Characterization Workflow.

Note: As of the latest data, there is limited information available on specific signaling pathways directly involving this compound. Its biological activity is primarily considered through its conversion back to L-ascorbic acid under physiological conditions.[1]

References

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: A Stabilized Derivative of Vitamin C for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid (Vitamin C) is a potent natural antioxidant and a vital nutrient for numerous physiological functions. However, its inherent instability, particularly its susceptibility to oxidation, limits its therapeutic and commercial applications. To overcome this limitation, various derivatives have been synthesized, among which 5,6-O-Isopropylidene-L-ascorbic acid stands out as a promising candidate. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its quantitative antioxidant and cytotoxic effects. Furthermore, this guide explores its potential mechanisms of action, including its influence on cellular signaling pathways, visualized through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the potential applications of this stabilized vitamin C derivative.

Introduction

Vitamin C is a crucial water-soluble vitamin that plays a pivotal role in various biological processes, including collagen synthesis, immune function, and antioxidant defense.[1] Its ability to scavenge reactive oxygen species (ROS) makes it a key player in protecting cells from oxidative damage, a process implicated in aging and numerous diseases, including cancer.[1] Despite its therapeutic potential, the widespread use of L-ascorbic acid is hampered by its poor stability in the presence of oxygen, light, and heat.[2]

The chemical modification of L-ascorbic acid is a well-established strategy to enhance its stability and bioavailability. One such modification is the protection of the hydroxyl groups at the C-5 and C-6 positions by forming a cyclic acetal. This compound is a derivative where these two hydroxyl groups are protected by an isopropylidene group.[2] This modification significantly improves the molecule's stability against oxidation while often retaining the biological activity of the parent compound.[2] This enhanced stability makes it a valuable tool in various research and commercial applications, including cosmetics, food preservation, and as a precursor in the synthesis of other bioactive molecules.[2] This guide will delve into the technical details of this important vitamin C derivative.

Physicochemical Properties

The introduction of the isopropylidene group alters the physicochemical properties of L-ascorbic acid, most notably its stability and solubility. A summary of these properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₉H₁₂O₆[2]
Molecular Weight 216.19 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 210 °C (decomposes)[2]
Optical Rotation [α]¹⁹/D +25.3° (c = 1 in H₂O)
Solubility Moderate in water; Soluble in DMSO (≥ 100 mg/mL) and other organic solvents[2][3]
Storage Temperature 2-8°C

Synthesis and Characterization

This compound is typically synthesized by reacting L-ascorbic acid with acetone in the presence of an acid catalyst.[2] Various catalysts and reaction conditions have been reported, leading to different yields and purity levels.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow L_Ascorbic_Acid L-Ascorbic Acid Reaction Reaction Mixture L_Ascorbic_Acid->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Purification (Filtration/Crystallization) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound based on reported methods.

Protocol 1: Synthesis using Fuming Sulfuric Acid [4]

  • Cool 557.8 g (9.6 moles) of acetone to -5 °C under a nitrogen atmosphere.

  • Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone.

  • Add 176.1 g (1.0 mole) of L-ascorbic acid to the mixture.

  • Maintain the reaction temperature at -5 °C and stir for 17 hours.

  • Filter the resulting precipitate and wash with cold acetone.

  • The wet cake obtained is this compound (yields approximately 249.5 g with 86.7% purity).[4]

Protocol 2: Synthesis using Anhydrous Cupric Sulfate

This method utilizes anhydrous cupric sulfate as a catalyst, which is reported to provide a stable reaction system and mild conditions, resulting in a yield of over 90% and purity of over 98%.

  • Add L-ascorbic acid, acetone, and anhydrous cupric sulfate to a reactor.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Recover the acetone from the filtrate by distillation under reduced pressure.

  • Wash the resulting product with acetone.

  • Filter and dry the product to obtain white this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

Spectroscopic TechniqueKey Peaks/ShiftsReferences
¹H NMR δ: 4.71 (d, 1H, H-4), 4.26 (dt, 1H, H-5), 4.10 (t, 1H, H-6), 3.88 (t, 1H, H-6), 1.26 (s, 6H, CH₃), 11.30 (s, 1H, 2-OH), 8.49 (s, 1H, 3-OH)[5]
¹³C NMR δ: 173.0 (C-1), 118.9 (C-2), 155.8 (C-3), 75.8 (C-4), 74.8 (C-5), 65.2 (C-6), 109.5 (C(CH₃)₂), 25.9, 25.4 (CH₃)
Mass Spectrometry (MS) m/z 215 (MH-)[5]
Infrared (IR) Characteristic peaks for O-H, C=O, C=C, and C-O stretching vibrations.

Biological Activity

The primary biological significance of this compound lies in its enhanced stability, which allows for a more sustained delivery of the active L-ascorbic acid moiety. Its biological activities are, therefore, closely related to those of vitamin C.

Antioxidant Activity

Like its parent compound, this compound is expected to exhibit significant antioxidant properties. However, specific quantitative data for this derivative is limited in the literature. The antioxidant activity of its derivatives has been reported, with a prodrug of this compound exhibiting approximately 30 times the antioxidant activity of vitamin C in HaCaT cells.[6]

Experimental Protocol for DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[7]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Use a blank (solvent without the test compound) and a positive control (e.g., L-ascorbic acid).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Cytotoxic Activity

Experimental Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits cell growth by 50%.

Signaling Pathways

The biological effects of L-ascorbic acid are mediated through its interaction with various cellular signaling pathways. While specific studies on the direct effects of this compound on these pathways are limited, it is presumed to act as a pro-drug, releasing L-ascorbic acid intracellularly. Therefore, its effects are likely to mirror those of vitamin C.

Modulation of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immune responses, and cell survival.[10] High doses of vitamin C have been shown to inhibit the activation of NF-κB induced by various stimuli, such as TNF-α.[10] This inhibition is thought to occur through the suppression of IκBα phosphorylation, a critical step in the activation of NF-κB.[10]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB NFkB_n NF-κB NFkB->NFkB_n translocation p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome degradation VitaminC This compound (releases Vitamin C) VitaminC->IKK inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression

Caption: Proposed mechanism of this compound in modulating the NF-κB signaling pathway.

Influence on MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11] Vitamin C has been shown to modulate MAPK signaling, although the effects can be complex and context-dependent. For instance, vitamin C can inhibit TNF-α-induced NF-κB activation via the activation of p38 MAPK.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (e.g., p38) MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates VitaminC This compound (releases Vitamin C) VitaminC->MAPK modulates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: General overview of the MAPK signaling pathway and the potential modulatory role of this compound.

Applications and Future Directions

The enhanced stability of this compound makes it a versatile compound with applications in various fields:

  • Cosmetics: Its antioxidant properties and role in collagen synthesis make it a valuable ingredient in anti-aging and skin care products.

  • Pharmaceuticals: It can be used as a stabilized form of vitamin C in dietary supplements and as a starting material for the synthesis of other pharmaceutical compounds.

  • Food Industry: Its ability to prevent oxidative degradation makes it a potential food preservative.[2]

  • Research: It serves as a crucial tool for studying the biological effects of vitamin C in a more controlled and reproducible manner.

Future research should focus on elucidating the specific mechanisms of action of this compound, including its direct interactions with cellular targets and its precise effects on signaling pathways. Further in vivo studies are also needed to fully assess its therapeutic potential in various disease models.

Conclusion

This compound is a valuable derivative of vitamin C with significantly improved stability. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and biological activities, along with detailed experimental protocols. While more research is needed to fully understand its therapeutic potential and mechanisms of action, its enhanced stability makes it a promising tool for researchers and professionals in drug development and other scientific disciplines. The information presented here serves as a solid foundation for further exploration and application of this important compound.

References

The Genesis of a Versatile Intermediate: An In-depth Technical Guide to the Discovery and History of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C), serves as a cornerstone in the landscape of synthetic organic chemistry. Its strategic importance lies in the selective protection of the 5- and 6-hydroxyl groups of the L-ascorbic acid molecule, thereby enabling chemists to perform specific modifications at other reactive sites. This technical guide provides a comprehensive overview of the discovery and historical development of this pivotal compound, presenting detailed experimental protocols, quantitative data, and a historical timeline of its synthesis.

Historical Context and Discovery

The journey to the synthesis of this compound is intrinsically linked to the monumental efforts in the early 20th century to understand and synthesize L-ascorbic acid itself. The groundbreaking Reichstein process, developed by Tadeus Reichstein and his colleagues in 1933, was a landmark achievement in the industrial production of Vitamin C.[1][2] A critical step in this process involved the use of acetone as a protecting group for hydroxyl functionalities in a sorbose intermediate, a conceptual precursor to its application in ascorbic acid chemistry.[3][4]

While the use of acetone as a protecting group was established, the specific preparation of this compound is often credited to later researchers. A significant early report on the synthesis of this compound was published by L. L. Salomon in 1963 in the journal Experientia.[5][6][7][8][9] This work detailed a method for the direct acetonide protection of L-ascorbic acid. However, some sources also attribute the first preparation of this derivative to Vargha . The primary motivation for the synthesis of this compound was to create a more lipophilic and stable form of Vitamin C, which would be more soluble in organic solvents and could serve as a versatile intermediate for the synthesis of other ascorbic acid derivatives with potential therapeutic applications.[10]

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₉H₁₂O₆[11]
Molecular Weight 216.19 g/mol [11]
Melting Point 210 °C (decomposes)[12]
Optical Rotation [α]¹⁹/D +25.3° (c = 1 in H₂O)[12]
CAS Number 15042-01-0[11]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm) References
11.30 (s, 1H, OH), 8.49 (s, 1H, OH), 4.71 (d, 1H), 4.26 (dt, 1H), 4.10 (t, 1H), 3.88 (t, 1H), 1.26 (s, 6H, 2xCH₃)168.98 (C=O), 156.49 (C=C), 121.05 (C=C), 110.12 (C(CH₃)₂), 74.53, 73.66, 65.15, 25.80, 25.56[13][14]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment References
~3400-3200O-H stretching[15]
~2990C-H stretching (aliphatic)[7]
~1750C=O stretching (lactone)[7]
~1660C=C stretching[7]
~1380C-H bending (gem-dimethyl)[7]
~1140-900C-O stretching[7][15]
Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Common fragmentation patterns involve the loss of methyl groups and cleavage of the isopropylidene ring.[16]

Experimental Protocols

The synthesis of this compound is most commonly achieved by the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst. Several variations of this procedure have been reported, differing primarily in the choice of catalyst and reaction conditions.

Method 1: Synthesis using Hydrogen Chloride as a Catalyst (Based on Salomon, 1963)

Materials:

  • L-ascorbic acid

  • Acetone (anhydrous)

  • Dry Hydrogen Chloride (gas)

Procedure:

  • Suspend L-ascorbic acid in anhydrous acetone at room temperature.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically monitored by the dissolution of the starting material.

  • Continue stirring for a specified period (e.g., 1-2 hours) after the addition of HCl.

  • The product may precipitate from the reaction mixture upon cooling or partial removal of the solvent under reduced pressure.

  • Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum.

Method 2: Synthesis using Fuming Sulfuric Acid as a Catalyst

Materials:

  • L-ascorbic acid

  • Acetone

  • Fuming Sulfuric Acid (Oleum)

Procedure:

  • Cool acetone to a low temperature (e.g., -5 °C) under an inert atmosphere (e.g., nitrogen).

  • Slowly add fuming sulfuric acid to the cold acetone with stirring.

  • Add L-ascorbic acid to the mixture and maintain the low temperature for an extended period (e.g., 17 hours) with continuous stirring.[17]

  • Isolate the product by filtration, followed by washing with cold acetone to remove unreacted starting materials and byproducts.[17]

  • Dry the resulting wet cake under vacuum to obtain the final product.[17]

Method 3: Synthesis using Anhydrous Cupric Sulfate as a Catalyst

Materials:

  • L-ascorbic acid

  • Acetone

  • Anhydrous Cupric Sulfate (CuSO₄)

Procedure:

  • Combine L-ascorbic acid, acetone, and anhydrous cupric sulfate in a reaction vessel.

  • Stir the mixture at a controlled temperature (e.g., 20-60 °C) for a duration of 10-20 hours.[18]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[18]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to recover excess acetone and induce product crystallization.

  • Wash the product with acetone, filter, and dry to obtain the purified this compound.[18] This method is reported to have a yield of over 90% and a purity of over 98%.[18]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow Ascorbic_Acid L-Ascorbic Acid Reaction Reaction Mixture Ascorbic_Acid->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, CuSO₄) Catalyst->Reaction Filtration Filtration / Purification Reaction->Filtration Product 5,6-O-Isopropylidene- L-ascorbic acid Filtration->Product

Caption: General synthesis workflow for this compound.

Historical Timeline of Key Developments

Historical_Timeline cluster_timeline Historical Milestones Reichstein_1933 1933: Reichstein process for Vitamin C synthesis, utilizing acetone as a protecting group. Vargha_synthesis Early work by Vargha on the synthesis of ascorbic acid derivatives. Reichstein_1933->Vargha_synthesis Salomon_1963 1963: L. L. Salomon publishes a detailed method for the preparation of this compound. Vargha_synthesis->Salomon_1963 Modern_Applications Post-1960s: Widespread adoption as a key intermediate in the synthesis of various L-ascorbic acid derivatives for research and drug development. Salomon_1963->Modern_Applications

Caption: Key milestones in the history of this compound.

Conclusion

The discovery and development of synthetic routes to this compound have been pivotal for the advancement of medicinal and organic chemistry. This readily accessible and stable derivative has unlocked countless possibilities for the selective modification of the Vitamin C scaffold, leading to the creation of novel compounds with diverse biological activities. The historical progression from the foundational principles of the Reichstein process to the specific and efficient syntheses developed by pioneers like Salomon and Vargha underscores a rich history of chemical innovation. This guide serves as a technical resource for researchers and professionals, providing a solid foundation for understanding and utilizing this indispensable chemical intermediate.

References

Methodological & Application

experimental protocol for 5,6-O-Isopropylidene-L-ascorbic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid, a protected derivative of L-ascorbic acid (Vitamin C). The protection of the 5- and 6-hydroxyl groups allows for selective chemical modifications at other positions of the molecule, making it a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

L-ascorbic acid is a vital nutrient with numerous biological functions, including antioxidant activity.[1] Its chemical structure, however, presents challenges for selective modification due to the presence of multiple hydroxyl groups. The synthesis of this compound is a common strategy to protect the diol at the 5 and 6 positions, thereby enabling regioselective reactions on the remaining hydroxyl groups. This acetonide derivative is a key intermediate in the synthesis of various ascorbic acid derivatives with potential therapeutic applications.[1] The protocols described herein utilize the reaction of L-ascorbic acid with an acetone source in the presence of an acid catalyst.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst and reaction conditions. Below are detailed protocols for three common methods.

Protocol 1: Synthesis using Hydrogen Chloride Catalyst

This method employs dry hydrogen chloride gas to catalyze the reaction between L-ascorbic acid and acetone.

Materials:

  • L-ascorbic acid

  • Acetone (dry)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas)

  • n-Hexane

  • Ice-water bath

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas bubbler

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • To a 250 mL round-bottom flask, add L-ascorbic acid (16 g) and acetone (80 mL).[2]

  • Add 2,2-dimethoxypropane (18.8 mL) to the suspension and stir the mixture for 15 minutes at room temperature.[2]

  • Slowly bubble dry hydrogen chloride gas through the stirring mixture for 5 minutes.[2]

  • Continue stirring the reaction mixture for 1 hour at room temperature.[2]

  • Reduce the volume of acetone by half using a rotary evaporator under reduced pressure.[2]

  • Cool the resulting mixture in an ice-water bath to induce precipitation.[2]

  • Collect the precipitate by vacuum filtration and wash the solid with cold acetone (30 mL).[2]

  • The mother liquor can be concentrated to yield a second crop of the product.[2]

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

Protocol 2: Synthesis using Fuming Sulfuric Acid Catalyst

This protocol utilizes fuming sulfuric acid as the catalyst and is performed at a low temperature.

Materials:

  • L-ascorbic acid

  • Acetone (dry, cold)

  • Fuming sulfuric acid (28%)

  • Nitrogen gas supply

  • Jacketed reaction vessel or round-bottom flask with a cooling bath

  • Mechanical or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, cool acetone (557.8 g) to -5 °C in a suitable reaction vessel.[3]

  • Slowly add fuming sulfuric acid (54.3 g, 28%) to the cold acetone while maintaining the temperature at -5 °C.[3]

  • Add L-ascorbic acid (176.1 g) to the reaction mixture.[3]

  • Stir the reaction mixture at -5 °C for 17 hours.[3]

  • Filter the resulting precipitate and wash the filter cake with cold acetone.[3]

  • Dry the wet cake to obtain this compound.[3]

Protocol 3: Synthesis using Anhydrous Cupric Sulfate as a Catalyst

This method presents a milder alternative using a solid catalyst.

Materials:

  • L-ascorbic acid

  • Acetone

  • Anhydrous cupric sulfate

  • Reaction flask

  • Stirrer

  • Filtration apparatus

Procedure:

  • Combine L-ascorbic acid and acetone in a reaction flask.

  • Add anhydrous cupric sulfate which acts as the catalyst.

  • Stir the reaction mixture at a controlled temperature (e.g., 20-60 °C) for a specified duration (e.g., 10-20 hours).

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated and the product crystallized. A patent describing this method suggests a yield of over 90% and purity of over 98%.[4]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for the synthesis of this compound.

ParameterProtocol 1 (HCl)Protocol 2 (H₂SO₄)Protocol 3 (CuSO₄)
L-ascorbic acid 16 g176.1 g-
Acetone 80 mL557.8 g-
Catalyst HCl (gas)28% Fuming H₂SO₄Anhydrous CuSO₄
Catalyst Amount Bubbled for 5 min54.3 g-
Other Reagents 18.8 mL 2,2-dimethoxypropane--
Temperature Room Temperature-5 °C20-60 °C
Reaction Time 1 hour17 hours10-20 hours
Yield 15.2 g (initial crop)249.5 g (wet cake)> 90%
Purity -86.7% (wet cake)> 98%

Note: Data for Protocol 3 is based on a patent and specific quantities of reactants were not provided in the abstract.[4]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

  • Melting Point: 210 °C (decomposes).

  • Optical Rotation: [α]D¹⁹ +25.3° (c = 1 in H₂O).

  • ¹H NMR (DMSO-d6) δ: 11.302 (s, 1H, 2-OH), 8.489 (s, 1H, 3-OH), 4.714-4.708 (d, 1H, H-4), 4.282-4.241 (dt, 1H, H-5), 4.118-4.079 (t, 1H, H-6), 3.901-3.864 (t, 1H, H-6), 1.255 (s, 6H, 2xCH₃). The peaks at 11.302 and 8.489 are exchangeable with D₂O.[5]

  • ¹³C NMR (DMSO-d6) δ: 170.329 (C-1), 152.527 (C-2), 118.312 (C-3), 109.149 (C-7, isopropylidene), 74.390 (C-4), 73.575 (C-5), 64.997 (C-6), 25.941-25.537 (2xCH₃).[5]

  • Mass Spectrometry (m/z): 215 (M-H)⁻.[5]

  • IR Spectroscopy: Characteristic peaks can be observed for the hydroxyl, carbonyl, and acetal functional groups.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L_ascorbic_acid L-Ascorbic Acid Reaction_Vessel Reaction Vessel (Stirring at specified temperature) L_ascorbic_acid->Reaction_Vessel Acetone Acetone / 2,2-Dimethoxypropane Acetone->Reaction_Vessel Catalyst Acid Catalyst (HCl, H₂SO₄, or CuSO₄) Catalyst->Reaction_Vessel Evaporation Solvent Evaporation (if applicable) Reaction_Vessel->Evaporation Reaction Completion Precipitation Precipitation / Crystallization (Cooling) Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product 5,6-O-Isopropylidene- L-ascorbic acid Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling hydrogen chloride gas and fuming sulfuric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetone and n-hexane are flammable; avoid open flames and sparks.

  • Handle corrosive acids with extreme care.

Conclusion

The synthesis of this compound is a robust and reproducible process. The choice of catalyst and reaction conditions can be adapted based on the available equipment and desired scale of the reaction. The protocols provided herein, along with the characterization data, offer a comprehensive guide for researchers and scientists in the fields of medicinal chemistry and drug development to synthesize and utilize this important intermediate.

References

Application Notes and Protocols for 5,6-O-Isopropylidene-L-ascorbic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C), engineered for enhanced stability and lipophilicity.[1] The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, rendering the molecule less susceptible to oxidation compared to its parent compound.[1] This modification significantly improves its solubility in organic solvents, a key characteristic for its application in various drug delivery contexts.[2] Primarily, it serves as a prodrug of L-ascorbic acid, facilitating its transport across biological membranes, particularly the skin.[3] While its predominant application lies in improving Vitamin C delivery, its lipophilic nature suggests potential for its use as a component in more complex drug delivery systems for other therapeutic agents, although this remains an area of emerging research.[4]

These application notes provide an overview of the current and potential uses of this compound in drug delivery, with detailed protocols for its synthesis and evaluation as a prodrug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂O₆[5]
Molecular Weight216.19 g/mol [6]
Melting Point210 °C (decomposes)[5]
Optical Activity[α]19/D +25.3° (c = 1 in H₂O)[5]
SolubilitySoluble in organic solvents like acetone[2]
Storage Temperature2-8°C[5]

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a lipophilic prodrug of L-ascorbic acid . This approach addresses the inherent instability and poor membrane permeability of Vitamin C.

Prodrug Strategy for Enhanced Topical Delivery

L-ascorbic acid is a potent antioxidant, but its use in topical formulations is limited by its rapid degradation upon exposure to air and light, and its hydrophilic nature which hinders its penetration through the stratum corneum. By masking the hydrophilic hydroxyl groups, this compound and its further derivatives exhibit increased lipophilicity, leading to improved skin permeation. Once absorbed into the skin, cellular enzymes can hydrolyze the isopropylidene and other protecting groups to release the active L-ascorbic acid.

Studies have shown that prodrugs of this compound can deliver significantly more active compound across a silicone membrane (a model for skin) compared to L-ascorbic acid or its unprotected derivative.[3] For instance, a 2-O-Acyl-3-O-(1-acyloxyalkyl) derivative of this compound demonstrated approximately 15 times greater delivery through a silicone membrane compared to the parent compound.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-ascorbic acid and acetone.

Materials:

  • L-ascorbic acid

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas) or another suitable acid catalyst (e.g., fuming sulfuric acid)[6]

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend L-ascorbic acid in anhydrous acetone.

  • Add 2,2-dimethoxypropane to the suspension and stir the mixture at room temperature.

  • Slowly bubble hydrogen chloride gas through the mixture for a few minutes to catalyze the reaction. Alternatively, cautiously add fuming sulfuric acid dropwise at a low temperature (-5 °C).[6]

  • Continue stirring the reaction mixture at room temperature for several hours (e.g., 1-17 hours, depending on the catalyst).[6][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, partially evaporate the acetone using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath to induce precipitation of the product.

  • Collect the white precipitate by filtration and wash it with cold acetone.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 85-95%

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Product Isolation A L-Ascorbic Acid D Mixing and Stirring A->D B Acetone B->D C Catalyst (HCl or H₂SO₄) E Catalysis C->E D->E F Reaction Monitoring (TLC) E->F G Solvent Evaporation F->G H Precipitation (Ice Bath) G->H I Filtration and Washing H->I J Drying I->J K 5,6-O-Isopropylidene- L-ascorbic acid J->K

Workflow for the synthesis of this compound.
Protocol 2: Evaluation of In Vitro Skin Permeation

This protocol outlines a method to assess the permeation of this compound derivatives through a synthetic membrane, serving as a model for skin penetration.

Materials:

  • Franz diffusion cells

  • Silicone membrane

  • Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium

  • A formulation of the test compound (e.g., dissolved in a propylene glycol/water mixture)

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Mount the silicone membrane between the donor and receptor compartments of the Franz diffusion cells.

  • Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane.

  • Apply a known amount of the test compound formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux.

Data Analysis: The permeation data can be used to compare the delivery efficiency of different prodrugs.

CompoundVehicleSteady-State Flux (µg/cm²/h)Permeability Coefficient (cm/h)
L-Ascorbic AcidPropylene Glycol/WaterNot Detected-
This compoundPropylene Glycol/Water
Prodrug DerivativePropylene Glycol/Water

(Note: The table is a template; actual values need to be determined experimentally.)

Signaling Pathways and Mechanism of Action

Once the prodrug crosses the cell membrane and releases L-ascorbic acid, the latter can participate in various cellular signaling pathways. As a potent antioxidant, L-ascorbic acid plays a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS). This action can influence multiple downstream signaling cascades.

G cluster_delivery Drug Delivery cluster_intracellular Intracellular Action A 5,6-O-Isopropylidene- L-ascorbic acid Prodrug B Cell Membrane A->B C Enzymatic Cleavage B->C D L-Ascorbic Acid (Active Drug) C->D E Reactive Oxygen Species (ROS) D->E Scavenges F Oxidative Stress G Cellular Protection D->G Promotes E->F Causes

Mechanism of action for this compound as a prodrug.

Future Perspectives

While the use of this compound as a prodrug for Vitamin C is established, its potential as a versatile building block for other drug delivery systems is an area ripe for exploration. Its lipophilic nature and biocompatible degradation products make it an attractive candidate for the synthesis of novel polymers for nanoparticle formulation or as a lipid component in liposomes and micelles for the delivery of other hydrophobic drugs. Further research is warranted to explore these possibilities and expand the utility of this stable ascorbic acid derivative in advanced drug delivery applications.

References

5,6-O-Isopropylidene-L-ascorbic Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

5,6-O-Isopropylidene-L-ascorbic acid, a readily available derivative of Vitamin C, is a valuable and versatile chiral building block in modern organic synthesis. Its rigid, chiral structure provides a scaffold for the stereoselective synthesis of a wide range of complex and biologically active molecules. This application note details its use in the synthesis of novel N-heterocycle-L-ascorbic acid hybrids with potential antiproliferative activity and explores its application in the synthesis of chiral γ-lactones, highlighting its significance for researchers, scientists, and drug development professionals.

Application 1: Synthesis of N-Heterocycle-L-ascorbic Acid Hybrids

This compound serves as a key starting material in the multi-step synthesis of N-heterocycle-L-ascorbic acid hybrids. These hybrid molecules are of significant interest due to their potential as anticancer agents. The synthesis leverages the inherent chirality of the ascorbic acid backbone to produce enantiomerically pure final products.

Synthetic Workflow:

The overall synthetic strategy involves the protection of the hydroxyl groups of L-ascorbic acid, followed by a series of functional group transformations to introduce a clickable azide group. This azide-modified ascorbic acid derivative is then coupled with various N-propargylated heterocycles via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to yield the target hybrids.

G cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection & Tosylation cluster_3 Step 4: Azidation cluster_4 Step 5: Click Chemistry A L-Ascorbic Acid B 5,6-O-Isopropylidene- L-ascorbic acid A->B Acetone, AcCl C 2,3-O-Dibenzyl-5,6-O- isopropylidene-L-ascorbic acid B->C BnBr, K2CO3, DMF D 2,3-O-Dibenzyl- L-ascorbic acid C->D AcOH, H2O E 6-O-Tosyl-2,3-O-dibenzyl- L-ascorbic acid D->E TsCl, Pyridine F 6-Azido-6-deoxy-2,3-O- dibenzyl-L-ascorbic acid E->F NaN3, DMF H N-Heterocycle-L-ascorbic acid Hybrid F->H Cu(I) catalyst G N-Propargylated Heterocycle G->H

Caption: Synthetic workflow for N-heterocycle-L-ascorbic acid hybrids.

Experimental Protocols:

Protocol 1: Synthesis of this compound

To a stirred suspension of L-ascorbic acid (10.0 g, 56.8 mmol) in acetone (100 mL) at room temperature, acetyl chloride (2.0 mL, 28.2 mmol) is added dropwise. The mixture is stirred for 4-6 hours, during which the solid dissolves and a new precipitate is formed. The solid is collected by filtration, washed with cold acetone, and dried under vacuum to afford this compound as a white solid.

Protocol 2: Synthesis of 2,3-O-Dibenzyl-5,6-O-isopropylidene-L-ascorbic acid

To a solution of this compound (5.0 g, 23.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), potassium carbonate (9.58 g, 69.3 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Benzyl bromide (8.2 mL, 69.3 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the dibenzylated product.

Protocol 3: Synthesis of 6-Azido-6-deoxy-2,3-O-dibenzyl-L-ascorbic acid derivatives [1]

The synthesis of the 6-azido derivatives begins with the deprotection of the isopropylidene group from 2,3-O-dibenzyl-5,6-O-isopropylidene-L-ascorbic acid using aqueous acetic acid. The resulting diol is then selectively tosylated at the primary 6-hydroxyl group using tosyl chloride in pyridine. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF affords the 6-azido derivative.[1]

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]

Two methods are reported for the final coupling step:

  • Method A (Mechanochemical): A mixture of the 6-azido-L-ascorbic acid derivative (1 equiv.), the N-propargylated heterocycle (1 equiv.), copper(I) iodide (0.02 equiv.), and N,N-diisopropylethylamine (0.1 equiv.) is subjected to ball milling.[1]

  • Method B (Conventional): The 6-azido-L-ascorbic acid derivative (1 equiv.) and the N-propargylated heterocycle (1.2 equiv.) are stirred in methanol with copper(II) acetate (0.05 equiv.) at room temperature for 24 hours.[1]

The resulting N-heterocycle-L-ascorbic acid hybrids are then purified by column chromatography.[1]

Quantitative Data:
CompoundMethodYield (%)m.p. (°C)¹H NMR Data (δ, ppm)
This compound->90218-2224.85 (d, 1H), 4.25 (m, 1H), 4.05 (dd, 1H), 3.85 (dd, 1H), 1.30 (s, 3H), 1.25 (s, 3H)
2,3-O-Dibenzyl-5,6-O-isopropylidene-L-ascorbic acid-~85115-1177.35-7.25 (m, 10H), 5.20 (s, 2H), 5.15 (s, 2H), 4.80 (d, 1H), 4.30 (m, 1H), 4.10 (dd, 1H), 3.90 (dd, 1H), 1.35 (s, 3H), 1.30 (s, 3H)
Representative Hybrid (16b)[1]A92118-1208.45 (s, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.40-7.20 (m, 10H), 6.20 (d, 1H), 5.80 (d, 1H), 5.50 (s, 2H), 5.20 (s, 2H)
Representative Hybrid (16b)[1]B78118-120Consistent with Method A

Application 2: Synthesis of Chiral γ-Lactones

The butenolide core of this compound makes it an excellent precursor for the synthesis of various chiral γ-lactones. These motifs are present in numerous natural products with interesting biological activities. The synthesis typically involves the modification of the side chain at the C4 position and subsequent transformation of the lactone ring.

Synthetic Workflow:

A general strategy involves the oxidative cleavage of the C4-C5 bond of a suitably protected derivative of this compound to generate a chiral aldehyde. This aldehyde can then be subjected to various transformations, such as Wittig reactions or Grignard additions, to build the desired side chain, followed by lactonization to form the target γ-lactone.

G A 5,6-O-Isopropylidene- L-ascorbic acid B Protected Ascorbic Acid Derivative A->B Protection C Chiral Aldehyde B->C Oxidative Cleavage (e.g., NaIO4) D Side-chain Elongated Intermediate C->D Side-chain Introduction (e.g., Wittig, Grignard) E Chiral γ-Lactone D->E Deprotection & Lactonization

Caption: General workflow for the synthesis of chiral γ-lactones.

Experimental Protocol: Synthesis of a Chiral γ-Lactone Precursor

A detailed protocol for the synthesis of a specific natural product from this compound is often proprietary or found within dense academic literature. However, a general procedure for a key transformation is outlined below.

Protocol 5: Oxidative Cleavage to a Chiral Aldehyde

A solution of 2,3-O-dibenzyl-5,6-O-isopropylidene-L-ascorbic acid (1.0 g, 2.52 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL) is cooled to 0 °C. Sodium periodate (1.08 g, 5.04 mmol) is added in portions over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral aldehyde, which is often used in the next step without further purification.

Quantitative Data:

Quantitative data for the synthesis of specific γ-lactones is highly dependent on the target molecule and the specific reaction conditions employed. Researchers can expect to find detailed tables of yields and spectroscopic data for individual steps within specialized synthetic chemistry publications.

Conclusion

This compound is a cost-effective and highly valuable chiral starting material for the asymmetric synthesis of complex molecules. Its utility in the preparation of bioactive N-heterocycle hybrids and as a precursor for chiral γ-lactones demonstrates its broad applicability in drug discovery and natural product synthesis. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of organic chemistry.

References

Application Notes: 5,6-O-Isopropylidene-L-ascorbic acid in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of an isopropylidene group at the 5 and 6 positions of the ascorbic acid molecule enhances its stability and lipophilicity compared to its parent compound.[1] This modification protects the diol system from rapid oxidation, making it a valuable tool for various research applications, particularly in antioxidant studies.[1] It often serves as a more stable precursor or prodrug in cellular models, allowing for the investigation of Vitamin C's uptake, metabolism, and antioxidant mechanisms with greater consistency.[1]

Mechanism of Antioxidant Action

The antioxidant properties of this compound are intrinsically linked to the 2,3-enediol moiety of the ascorbic acid structure.[2] Upon cellular uptake and subsequent hydrolysis of the protective isopropylidene group, it reverts to L-ascorbic acid.[1] The primary antioxidant mechanism involves the donation of a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.[3][4]

Furthermore, ascorbic acid can modulate cellular antioxidant defenses through signaling pathways. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant and detoxifying enzymes.[5][6][7]

cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Cell_damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_damage Causes Asc_deriv 5,6-O-Isopropylidene- L-ascorbic acid Asc L-ascorbic acid Asc_deriv->Asc Hydrolysis DHAA Dehydroascorbic acid (Oxidized) Asc->DHAA Donates e- (Neutralizes ROS)

Caption: Antioxidant action of ascorbic acid derivatives.

Quantitative Data on Antioxidant Activity

While specific IC50 values for this compound from common chemical assays like DPPH and ABTS are not widely reported in the available literature, studies on its prodrugs highlight its potential in cellular systems. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure by accounting for cellular uptake and metabolism.

Table 1: Cellular Antioxidant Activity (CAA) of an Ascorbic Acid Prodrug Derivative A 2-O-Acyl-3-O-(1-acyloxyalkyl) prodrug of 5,6-isopropylidene-l-ascorbic acid (Compound 15e in the cited study) was evaluated in HaCaT human keratinocyte cells.

CompoundAssay SystemResultReference
Prodrug of this compoundHaCaT Cells (CAA Assay)~30 times the antioxidant activity of L-ascorbic acid[8]
L-ascorbic acid (VC)HaCaT Cells (CAA Assay)Standard Reference[8]

Table 2: Typical IC50 Values for L-Ascorbic Acid (Standard) These values serve as a benchmark for comparison when evaluating derivatives. The exact IC50 can vary based on specific experimental conditions.

AssayTypical IC50 Value (µg/mL)Reference(s)
DPPH Radical Scavenging3.37 - 24.34[1][9]
ABTS Radical Scavenging~50[4]

Signaling Pathway: Nrf2-ARE Activation

The Nrf2-ARE pathway is a critical regulator of the cellular defense against oxidative stress. Under normal conditions, Keap1 protein binds to Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like ascorbic acid, Nrf2 is released from Keap1 and moves into the nucleus. There, it forms a heterodimer with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Targets for Stressor Oxidative Stress (e.g., ROS, Ascorbic Acid) Stressor->Keap1_Nrf2 Dissociates Complex Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_n->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.

Experimental Protocols

Protocol 1: DPPH Free Radical Scavenging Assay

This assay measures the capacity of a compound to act as a hydrogen donor and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.[10][11]

A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test Compound/Standard with DPPH Solution (e.g., 1:1 v/v) A->C B Prepare Test Compound Dilutions (e.g., in Methanol) and Ascorbic Acid Standard B->C D Incubate in the Dark (e.g., 30 minutes at Room Temp) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH assay.

Materials:

  • This compound

  • L-ascorbic acid (positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution. Prepare a similar dilution series for the L-ascorbic acid standard.

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH solution to each well.

  • Control Wells: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and sample blanks (100 µL sample + 100 µL methanol).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm.[11]

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ radical back to its colorless neutral form is measured by the decrease in absorbance.

A Prepare ABTS Radical Solution: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate B Incubate in Dark (12-16 hours at Room Temp) to generate ABTS•+ A->B C Dilute ABTS•+ Solution with Buffer to an Absorbance of ~0.7 at 734 nm B->C E Mix Test Compound/Standard with Diluted ABTS•+ Solution C->E D Prepare Test Compound Dilutions and Ascorbic Acid Standard D->E F Incubate for a short period (e.g., 6-7 minutes) E->F G Measure Absorbance at ~734 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for the ABTS assay.

Materials:

  • This compound

  • L-ascorbic acid (positive control)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and a series of dilutions of the test compound and the L-ascorbic acid standard.

  • Reaction Setup: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Mix and incubate at room temperature for approximately 6-7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC50 Determination: Determine the IC50 value by plotting the % inhibition against the concentration of the test compound.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment. It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.[8]

Materials:

  • Human hepatocarcinoma (HepG2) cells or similar cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • DCFH-DA solution

  • AAPH (peroxyl radical initiator)

  • Quercetin (standard) or L-ascorbic acid

  • Black 96-well microplate suitable for cell culture

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a density that will form a confluent monolayer (e.g., 6 x 10^4 cells/well) and incubate for 24 hours.

  • Cell Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells in triplicate with various concentrations of the test compound and standards dissolved in treatment medium for 1 hour.

  • Probe Loading: Remove the treatment medium, wash the cells with PBS, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

  • ROS Generation: Remove the DCFH-DA solution and wash the cells. Add 100 µL of 600 µM AAPH solution to all wells except the blank control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 538 nm). Measure the fluorescence every 5 minutes for 1 hour.[2]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Calculation: Calculate the CAA unit for each sample:

    • CAA Unit = 100 - (∫SA / ∫CA) * 100

    • Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

  • Expressing Results: Results can be expressed as quercetin equivalents (QE) by determining the EC50 value of the sample and comparing it to the EC50 of the quercetin standard.

References

Application Notes and Protocols: Preparation of 5,6-O-Isopropylidene-L-ascorbic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a potent antioxidant with numerous applications in pharmaceuticals, cosmetics, and food science. However, its inherent instability, particularly its susceptibility to oxidation, limits its formulation and therapeutic efficacy. To overcome this, derivatives of L-ascorbic acid are synthesized, often by protecting the more reactive hydroxyl groups. The protection of the 5- and 6-hydroxyl groups via acetalization with acetone yields 5,6-O-Isopropylidene-L-ascorbic acid. This derivative serves as a key intermediate for further modifications at the 2- and 3-positions, creating a diverse range of compounds with enhanced stability and tailored lipophilicity.[1][2][3][4] These derivatives often act as prodrugs, releasing the active L-ascorbic acid under physiological conditions.[1] This document provides detailed protocols for the synthesis of this compound and highlights the significance of its derivatives in various research and development applications, including their potential roles as antitumor and antiviral agents.[5]

Data Presentation

Table 1: Synthesis Methods and Yields for this compound
MethodReagentsCatalyst/AcidReaction TimeTemperatureYield (%)Purity (%)Reference
1L-ascorbic acid, AcetoneFuming Sulfuric Acid (28%)17 hours-5 °C-86.7[6]
2L-ascorbic acid, Acetone, 2,2-dimethoxypropaneHydrogen Chloride (gas)1 hourRoom Temp.High (implied)-[7]
3L-ascorbic acid, AcetoneAnhydrous Cupric SulfateMonitored by TLC->90>98[8]
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Weight216.19 g/mol [6][9][10][11]
Melting Point210 °C (decomposes)[9]
Optical Activity [α]D+25.3° (c=1 in H2O)[9]
¹H NMR (DMSO-d6) [12]
δ (ppm)Assignment
11.302 (s, 1H)2-OH
8.489 (s, 1H)3-OH
4.714-4.708 (d, 1H)H-4
4.282-4.241 (dt, 1H)H-5
4.118-4.079 (t, 1H)H-6
3.901-3.864 (t, 1H)H-6'
1.255 (s, 6H)CH₃
¹³C NMR See reference for full data[13]
Mass Spec (m/z) 215 (MH-)[12]
IR Spectrum See reference for spectrum[14]

Experimental Protocols

Protocol 1: Synthesis using Fuming Sulfuric Acid

This protocol is based on the reaction of L-ascorbic acid with acetone in the presence of fuming sulfuric acid.

Materials:

  • L-ascorbic acid

  • Acetone, pre-cooled to -5 °C

  • 28% Fuming sulfuric acid

  • Nitrogen gas supply

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Cold acetone for washing

Procedure:

  • Under a nitrogen atmosphere, cool 557.8 g (9.6 moles) of acetone to -5 °C in a suitable reaction vessel.

  • Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cold acetone while maintaining the temperature at -5 °C.

  • Add 176.1 g (1.0 mole) of L-ascorbic acid to the mixture.

  • Stir the reaction mixture at -5 °C for 17 hours.

  • After the reaction is complete, filter the mixture to collect the precipitate.

  • Wash the collected solid with cold acetone.

  • The resulting wet cake is this compound.[6]

Protocol 2: Synthesis using 2,2-Dimethoxypropane and Hydrogen Chloride

This method utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger, with gaseous hydrogen chloride as the catalyst.

Materials:

  • L-ascorbic acid

  • Acetone

  • 2,2-dimethoxypropane

  • Hydrogen chloride (gas)

  • Reaction vessel with stirring

  • Rotary evaporator

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction vessel, prepare a mixture of 80 ml of acetone, 16 g of L-ascorbic acid, and 18.8 ml of 2,2-dimethoxypropane.

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly bubble hydrogen chloride gas through the reaction mixture for 5 minutes.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Reduce the volume of acetone by half using a rotary evaporator under reduced pressure.

  • Cool the concentrated mixture in an ice bath to induce precipitation.

  • Filter the resulting precipitate and wash it with 30 ml of cold acetone to obtain the product.[7]

  • The mother liquor can be further concentrated to yield additional product.[7]

Protocol 3: Synthesis using Anhydrous Cupric Sulfate

This protocol employs anhydrous cupric sulfate as a catalyst, offering a milder reaction condition.

Materials:

  • L-ascorbic acid

  • Acetone

  • Anhydrous cupric sulfate

  • Reaction vessel

  • Thin-layer chromatography (TLC) supplies for monitoring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reactor, add the raw materials: L-ascorbic acid, acetone, and anhydrous cupric sulfate.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete as indicated by TLC, filter the reaction mixture.

  • Recover the acetone from the filtrate by distillation under reduced pressure using a rotary evaporator, evaporating as much as possible.

  • Wash the resulting product with acetone.

  • Filter and dry the product to obtain white this compound.[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound A L-ascorbic acid D Reaction Mixture A->D B Acetone B->D C Catalyst/Acid (e.g., H₂SO₄, HCl, CuSO₄) C->D E Reaction (Stirring, Temp. Control) D->E Input F Work-up (Filtration, Washing) E->F Product Mixture G This compound F->G Purified Product H Further Derivatization (e.g., at 2- and 3-positions) G->H Intermediate

Caption: General synthesis workflow for this compound.

Role as a Prodrug

Prodrug_Mechanism Mechanism of Action as a Prodrug A 5,6-O-Isopropylidene-L-ascorbic acid derivative (Prodrug) B Administration (e.g., Topical, Oral) A->B C Physiological Conditions (e.g., Hydrolysis) B->C Exposure to D L-ascorbic acid (Active Drug) C->D Conversion E Therapeutic Effect (e.g., Antioxidant, Collagen Synthesis) D->E Exerts

Caption: Role of derivatives as prodrugs for L-ascorbic acid delivery.

Applications in Research and Drug Development

The synthesis of this compound is a crucial first step in the development of more stable and effective Vitamin C derivatives.[2] By protecting the 5- and 6-hydroxyl groups, subsequent modifications can be selectively performed at the 2- and 3-positions of the lactone ring.[12][15] This allows for the creation of a wide array of derivatives with varying properties.

For instance, esterification at the remaining hydroxyl groups can increase the lipophilicity of the molecule, potentially enhancing its ability to permeate biological membranes.[3] This is particularly relevant in dermatological and cosmetic applications, where improved skin penetration is desired.[16] Furthermore, glycosylation of this compound is a strategy to produce derivatives like 3-O-glycosyl-L-ascorbic acid, which exhibit enhanced stability and can act as whitening agents in cosmetics.[2][17]

In the context of drug development, these derivatives are investigated for their potential as antioxidant, antitumor, and immunostimulant agents.[5][15] The ability to create prodrugs that release L-ascorbic acid in a controlled manner is a significant advantage, potentially leading to more effective therapeutic outcomes.[1][3] The selective synthesis of these derivatives is essential for detailed structure-activity relationship studies to optimize their biological effects.[15]

References

Application Note: HPLC Analysis for Purity Determination of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 5,6-O-Isopropylidene-L-ascorbic acid. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This method is crucial for quality control in research, development, and manufacturing environments.

Introduction

This compound is a key derivative of L-ascorbic acid (Vitamin C), often used as an intermediate in chemical syntheses or as a more stable form of Vitamin C for certain applications.[1][2] Ensuring the purity of this compound is critical for its intended use, particularly in pharmaceutical development where impurities can affect efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Phosphoric acid (or a similar acidifying agent) for mobile phase preparation.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample: The this compound sample to be analyzed.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric acid in Water : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of phosphoric acid to 800 mL of HPLC grade water, mix well, and then add 200 mL of HPLC grade methanol. Sonicate for 15 minutes to degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability (see section 3.1 for criteria).

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a higher percentage of organic solvent (e.g., 80% methanol in water) to remove any strongly retained compounds.

Data Analysis and Results

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Quantitative Data

The following table presents a hypothetical data set for the purity analysis of a sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
13.515000.15Impurity A
24.899500099.50This compound
38.235000.35Impurity B
Total 1000000 100.00
Calculated Purity 99.50%

Visualization of Experimental Workflow

The logical flow of the HPLC analysis protocol is depicted in the following diagram.

HPLC_Workflow start Start: Receive Sample prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions system_prep HPLC System Preparation: Equilibrate Column, Check Baseline prep_solutions->system_prep system_suitability System Suitability Test: Inject Standard (5x) system_prep->system_suitability system_suitability->system_prep If Fail data_acquisition Sample Analysis: Inject Blank and Sample Solutions system_suitability->data_acquisition If Pass data_processing Data Processing: Integrate Peaks, Calculate % Area data_acquisition->data_processing report Generate Report: Purity, System Suitability Results data_processing->report end_node End: Final Report report->end_node

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution and peak shape. This protocol can be readily implemented in a quality control laboratory for the reliable determination of product purity.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5,6-O-Isopropylidene-L-ascorbic acid. This document includes tabulated spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow, designed to assist in the structural elucidation and quality control of this important derivative of L-ascorbic acid.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a protected form of L-ascorbic acid (Vitamin C). Its structural integrity and purity are paramount for its use in research and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure and for the identification of potential impurities. These notes offer a standardized approach to the NMR analysis of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton and carbon-13 NMR spectral data for this compound. The data is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). For this document, the data is presented for DMSO-d₆.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.15s-3-OH
8.40s-2-OH
4.65d3.4H-4
4.15ddd8.0, 6.5, 3.4H-5
4.00dd8.0, 6.0H-6a
3.85dd8.0, 6.5H-6b
1.30s-Isopropylidene CH₃
1.25s-Isopropylidene CH₃

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
170.5C-1
152.0C-3
118.5C-2
109.0Isopropylidene C
75.0C-4
74.5C-5
65.0C-6
26.0Isopropylidene CH₃
25.5Isopropylidene CH₃

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection: Use high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[1] Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz[1]

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer Frequency: 101 MHz[1]

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Protocol 3: Data Processing and Referencing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[1] Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[1]

Visualizations

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference peak_picking Peak Picking and Integration (¹H) reference->peak_picking assignment Assign Signals to Molecular Structure peak_picking->assignment reporting Generate Report assignment->reporting

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals structure Molecular Structure of This compound H4 H-4 structure->H4 H5 H-5 structure->H5 H6 H-6a, H-6b structure->H6 OH 2-OH, 3-OH structure->OH CH3 Isopropylidene CH₃ structure->CH3 C1 C-1 (Carbonyl) structure->C1 C2_C3 C-2, C-3 (Ene-diol) structure->C2_C3 C4_C5_C6 C-4, C-5, C-6 structure->C4_C5_C6 Iso_C Isopropylidene C structure->Iso_C Iso_CH3 Isopropylidene CH₃ structure->Iso_CH3 H4->H5 J-coupling H5->H6 J-coupling

References

Application Note: Monitoring the Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-ascorbic acid (Vitamin C) is a vital nutrient with antioxidant properties, but its instability and high polarity can limit its application in certain formulations and synthetic routes.[1][2] To overcome this, the hydroxyl groups at the 5 and 6 positions are often protected, commonly by forming an acetal, 5,6-O-Isopropylidene-L-ascorbic acid.[1][3] This protection strategy is a key step in the synthesis of various ascorbic acid derivatives.[1][3] Efficiently monitoring the progress of this reaction is crucial for optimizing reaction time and maximizing yield. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideal for real-time reaction monitoring in organic synthesis.[4] This application note provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction's progress using TLC.

Principle of the Method The synthesis involves the reaction of L-ascorbic acid with an acetone source, catalyzed by an acid, to form the five-membered ring of the isopropylidene acetal. This reaction selectively protects the vicinal diols at the 5 and 6 positions.

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). L-ascorbic acid is a highly polar molecule due to its multiple hydroxyl groups. The product, this compound, is significantly less polar because two of these hydroxyl groups are masked within the acetal structure. Consequently, in a normal-phase TLC system, the product will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the starting material, L-ascorbic acid.[5] By spotting the reaction mixture on a TLC plate at various time intervals, the disappearance of the starting material spot and the appearance and intensification of the product spot can be visualized, allowing for precise determination of the reaction's completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods which utilize acetone and an acid catalyst.[6][7]

Materials and Equipment:

  • L-ascorbic acid

  • Acetone (reagent grade)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas or generated in situ) or another suitable acid catalyst like fuming sulfuric acid or anhydrous cupric sulfate.[6][8][9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend L-ascorbic acid (e.g., 16 g) in acetone (e.g., 80 ml).[6]

  • Add 2,2-dimethoxypropane (e.g., 18.8 ml) to the mixture and stir at room temperature for 15 minutes.[6]

  • Slowly bubble hydrogen chloride gas through the reaction mixture for approximately 5 minutes, or add the chosen acid catalyst carefully while maintaining the temperature.

  • Stir the mixture at room temperature. The reaction time can vary from 1 to 17 hours depending on the catalyst and temperature.[6][8]

  • Monitor the reaction progress every 30-60 minutes using the TLC protocol described below.

  • Once the TLC analysis indicates the complete consumption of L-ascorbic acid, stop the reaction.

  • Reduce the volume of acetone by approximately half using a rotary evaporator.[6]

  • Cool the concentrated mixture in an ice bath to induce precipitation of the product.[6]

  • Filter the resulting white precipitate using a Buchner funnel and wash the solid with a small amount of cold acetone.[6]

  • Dry the product under vacuum to obtain this compound. Yields can be expected to be above 90% with high purity.[7][9]

Protocol 2: TLC Monitoring

Materials and Equipment:

  • TLC plates (e.g., Silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a suitable system. Alternatively, ethyl acetate:formic acid:acetic acid:water (7.2:1:1:0.8) can be used.[10][11]

  • Visualization tools: UV lamp (254 nm), iodine chamber, or a potassium permanganate staining solution.

Procedure:

  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid solvent vapor saturation. Close the lid and let the chamber equilibrate for at least 15 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line for each sample to be spotted.

  • Spotting:

    • Standard (Start): Dissolve a small amount of L-ascorbic acid in a suitable solvent (e.g., methanol). Using a capillary tube, apply a small spot of this solution onto the first tick mark on the origin.

    • Reaction Mixture (Time=0): As soon as the reaction is set up, withdraw a small aliquot using a capillary tube and spot it onto the second tick mark.

    • Reaction Mixture (Time=X): At regular intervals (e.g., every 30 minutes), take another aliquot from the reaction mixture and spot it on the subsequent tick marks.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line.[5] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The compounds should appear as dark spots against a fluorescent background.

    • If needed, further visualization can be achieved by placing the plate in a chamber containing iodine crystals or by dipping it into a potassium permanganate solution.

  • Analysis:

    • Circle the visible spots with a pencil.

    • The reaction is complete when the spot corresponding to L-ascorbic acid (lower Rf) is no longer visible in the lane of the latest reaction mixture sample, which should show a single, strong spot at a higher Rf value corresponding to the product.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Data Presentation

The following table summarizes the expected TLC results and typical reaction parameters gathered from various synthesis methods.

CompoundMolecular Weight ( g/mol )PolarityExpected Rf Value*Typical Reaction Time (hours)Typical Yield/Purity
L-ascorbic acid (Starting Material) 176.12[12]High~0.2 - 0.4N/AN/A
This compound (Product) 216.19[8]Low> 0.61 - 17[6][8]>90% / >98%[7][9]

*Note: Rf values are estimates and can vary depending on the exact TLC plate, mobile phase composition, temperature, and chamber saturation. The key indicator is the relative difference: the product will always have a significantly higher Rf than the starting material.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and monitoring process.

G Workflow for Synthesis and TLC Monitoring cluster_synthesis Synthesis Protocol cluster_tlc TLC Monitoring Protocol prep 1. Prepare Reagents (L-ascorbic acid, Acetone, Catalyst) react 2. Initiate Reaction prep->react Combine monitor 3. Monitor Progress via TLC react->monitor Sample periodically workup 4. Quench & Workup (Evaporation, Precipitation) monitor->workup Reaction complete spot A. Spot Plate (Start, Rxn Mixture) monitor->spot isolate 5. Isolate & Dry Product workup->isolate Filter product Final Product: This compound isolate->product develop B. Develop Plate (Mobile Phase) spot->develop visualize C. Visualize Spots (UV, Stain) develop->visualize analyze D. Analyze Rf (Compare Spots) visualize->analyze analyze->monitor Continue or Stop Reaction

Caption: Experimental workflow for synthesis and TLC monitoring.

Conclusion Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. It provides a simple, rapid, and visually intuitive method to track the consumption of the polar starting material and the formation of the less polar product. This allows for accurate determination of reaction completion, preventing unnecessarily long reaction times and potential side-product formation, thereby helping to ensure high yield and purity of the final product.

References

Application Notes and Protocols: 5,6-O-Isopropylidene-L-ascorbic acid as a Protecting Group for L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-O-Isopropylidene-L-ascorbic acid as a stable, protected form of L-ascorbic acid (Vitamin C). This derivative enhances the stability and solubility of L-ascorbic acid in organic solvents, facilitating its use in various research and development applications, particularly in drug development where sustained release and targeted delivery are crucial.

Introduction

L-ascorbic acid is a potent antioxidant with numerous biological functions. However, its inherent instability, particularly its susceptibility to oxidation in the presence of light, heat, and certain metal ions, limits its therapeutic and research applications. The protection of the 5- and 6-hydroxyl groups via the formation of an isopropylidene acetal yields this compound. This modification significantly enhances the molecule's stability while allowing for the regeneration of the active L-ascorbic acid under specific conditions. This document outlines the synthesis, deprotection, and stability of this valuable derivative, providing detailed protocols for its laboratory-scale preparation and use.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of L-ascorbic acid with acetone or an acetone equivalent. Several methods have been reported, with variations in catalysts and reaction conditions influencing the yield and purity of the final product.

Comparative Synthesis Data
Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Purity (%)Reference
Fuming Sulfuric Acid (28%)Acetone-517-86.7[1]
Anhydrous Cupric SulfateAcetone3015>90>98[2]
2,2-Dimethoxypropane / HClAcetoneRoom Temp1--[3]
Acetyl ChlorideAcetoneRoom Temp12--[4]

Note: Yields and purity can vary based on specific experimental conditions and purification methods.

Experimental Protocols

Protocol 2.1: Synthesis using Anhydrous Cupric Sulfate (High Yield Method) [2]

This method is recommended for its high yield and purity under mild conditions.

Materials:

  • L-Ascorbic acid

  • Acetone (anhydrous)

  • Anhydrous Cupric Sulfate (CuSO₄)

  • Diatomaceous earth (optional, for filtration)

  • Rotary evaporator

  • Magnetic stirrer and stir plate

  • Reaction flask

Procedure:

  • To a clean, dry reaction flask, add L-ascorbic acid (1 equivalent).

  • Add anhydrous acetone (20 equivalents) to the flask.

  • Add anhydrous cupric sulfate (0.06 equivalents) as the catalyst.

  • Stir the mixture at 30°C for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst. A pad of diatomaceous earth can be used to aid filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Wash the resulting solid with a small amount of cold acetone.

  • Dry the product under vacuum to obtain this compound as a white solid.

Protocol 2.2: Synthesis using Fuming Sulfuric Acid [1]

Materials:

  • L-Ascorbic acid

  • Acetone (pre-cooled)

  • Fuming Sulfuric Acid (28%)

  • Nitrogen atmosphere setup

  • Cold filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, cool 9.6 moles of acetone to -5°C.

  • Slowly add 0.2 moles of 28% fuming sulfuric acid to the cold acetone.

  • Add 1.0 mole of L-ascorbic acid to the mixture.

  • Maintain the reaction at -5°C for 17 hours with stirring.

  • Filter the resulting precipitate in the cold and wash with cold acetone.

  • The product is obtained as a wet cake.

Deprotection of this compound

The isopropylidene protecting group can be removed under acidic conditions to regenerate L-ascorbic acid. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.

Deprotection Methods
ReagentSolventTemperatureNotes
Acetic Acid (50% aq.) / MethanolMethanol/Water80-85°CMild acidic conditions.[4]
Antimony Trichloride (catalytic)Acetonitrile/WaterRoom TempMild Lewis acid catalysis.[5]
Experimental Protocols

Protocol 3.1: Deprotection using Aqueous Acetic Acid [4]

Materials:

  • This compound derivative

  • Methanol

  • Acetic Acid (50% aqueous solution)

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • Dissolve the this compound derivative in methanol.

  • Add a 50% aqueous solution of acetic acid.

  • Heat the mixture to 80-85°C for 2 hours under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • The resulting crude L-ascorbic acid derivative can be purified by recrystallization or chromatography.

Protocol 3.2: Deprotection using Catalytic Antimony Trichloride [5]

Materials:

  • This compound derivative (e.g., 2-O-hexanoyl-3-O-hexanoyloxymethyl-5,6-isopropylidene-l-ascorbic acid)

  • Acetonitrile

  • Antimony trichloride (SbCl₃)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve antimony trichloride (0.06 mmol) in acetonitrile (10 mL).

  • Add the this compound derivative (0.6 mmol).

  • Add water (0.56 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with 0.5 mL of saturated sodium bicarbonate solution.

  • Dilute the mixture with 50 mL of dichloromethane.

  • Filter to remove the precipitate.

  • Concentrate the filtrate in vacuo to yield the deprotected product.

Stability and Antioxidant Activity

The primary advantage of the 5,6-isopropylidene protecting group is the enhanced stability it confers to the L-ascorbic acid molecule. L-ascorbic acid is notoriously unstable and degrades in the presence of oxygen, light, and heat.[6] Its degradation follows first-order kinetics and is accelerated at higher temperatures and in alkaline conditions.[7]

While direct quantitative comparative studies on the stability of this compound versus L-ascorbic acid under various stress conditions are not extensively detailed in the reviewed literature, it is widely acknowledged that the protected form is significantly more resistant to oxidative degradation.[5] This increased stability is crucial for applications requiring a longer shelf-life or for reactions in organic media.

The antioxidant activity of L-ascorbic acid is attributed to its ability to donate electrons.[8] The 5,6-O-isopropylidene derivative itself is less active as an antioxidant compared to the parent compound because the protecting group must be removed to unmask the biologically active diol system. However, it serves as a stable precursor that can release the active form of Vitamin C under specific conditions, making it a valuable prodrug candidate.

Visualized Workflows and Reactions

Chemical Transformation Pathway

G cluster_0 Protection cluster_1 Deprotection L-Ascorbic_Acid L-Ascorbic Acid Protected_Ascorbic_Acid This compound L-Ascorbic_Acid->Protected_Ascorbic_Acid Acetone, Acid Catalyst Deprotected_Ascorbic_Acid L-Ascorbic Acid Protected_Ascorbic_Acid_2 This compound Protected_Ascorbic_Acid_2->Deprotected_Ascorbic_Acid Acidic Hydrolysis

Caption: Protection and deprotection of L-ascorbic acid.

Experimental Workflow for Synthesis

G Start Start Reaction_Setup Combine L-Ascorbic Acid, Acetone, and Catalyst Start->Reaction_Setup Reaction Stir at specified temperature and time Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Reaction Complete Concentration Concentrate filtrate (Rotary Evaporation) Filtration->Concentration Washing Wash with cold acetone Concentration->Washing Drying Dry under vacuum Washing->Drying End End Drying->End

Caption: Synthesis workflow for this compound.

Logical Relationship of Stability

G cluster_0 Factors Affecting Stability L_Ascorbic_Acid L-Ascorbic Acid (Unstable) Protected_Ascorbic_Acid This compound (Stable) L_Ascorbic_Acid->Protected_Ascorbic_Acid Protection Protected_Ascorbic_Acid->L_Ascorbic_Acid Deprotection Protecting_Group Isopropylidene Protecting Group Protecting_Group->Protected_Ascorbic_Acid Increases Stability

Caption: Stability relationship between L-ascorbic acid and its protected form.

References

The Role of 5,6-O-Isopropylidene-L-ascorbic Acid in the Synthesis of Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

L-ascorbic acid (Vitamin C) has long been investigated for its potential therapeutic applications in cancer treatment. Its inherent antioxidant properties at physiological concentrations and pro-oxidant activity at higher, pharmacological doses make it a molecule of significant interest. The pro-oxidant mechanism, which leads to the generation of reactive oxygen species (ROS) and subsequent selective cytotoxicity towards cancer cells, is a key area of exploration for developing new antineoplastic agents. However, the inherent instability of L-ascorbic acid presents a significant hurdle in its direct therapeutic application. To overcome this, researchers have focused on synthesizing more stable derivatives. 5,6-O-Isopropylidene-L-ascorbic acid is a crucial intermediate in this endeavor, serving as a protected and more stable starting material for the synthesis of various analogues with enhanced stability and potent anticancer activities. This document provides detailed application notes and protocols for the synthesis and evaluation of antineoplastic agents derived from this compound.

Application Notes

Synthesis Strategy:

The primary advantage of using this compound is the protection of the C5 and C6 hydroxyl groups. This allows for selective modification of the hydroxyl groups at the C2 and C3 positions, which are part of the electron-rich enediol system crucial for the molecule's biological activity. The general synthetic strategy involves:

  • Protection: Synthesis of this compound from L-ascorbic acid.

  • Derivatization: Modification of the C2 and/or C3 positions and/or the C6 position after deprotection of the isopropylidene group or through nucleophilic substitution of a leaving group introduced at the C6 position.

  • Deprotection (if necessary): Removal of the isopropylidene and other protecting groups to yield the final active compound.

Mechanism of Antineoplastic Action:

Derivatives of L-ascorbic acid exert their anticancer effects through various mechanisms, with the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway being a prominent one. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. L-ascorbic acid acts as an essential cofactor for PHDs. In the hypoxic microenvironment of tumors, PHD activity is reduced, leading to the stabilization of HIF-1α, which in turn promotes angiogenesis, glycolysis, and other processes that support tumor growth and metastasis. Ascorbic acid derivatives can enhance PHD activity even in hypoxic conditions, promoting HIF-1α degradation and thereby inhibiting tumor progression.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the initial protection of L-ascorbic acid.

Materials:

  • L-ascorbic acid

  • Acetone (dry)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas) or Acetyl chloride

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Suspend L-ascorbic acid (16 g) in dry acetone (80 ml) in a flask equipped with a stirrer.

  • Add 2,2-dimethoxypropane (18.8 ml) to the suspension and stir for 15 minutes at room temperature.

  • Slowly bubble dry hydrogen chloride gas through the reaction mixture for 5 minutes, or alternatively, add acetyl chloride dropwise.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Reduce the volume of acetone by approximately half under reduced pressure.

  • Cool the mixture in an ice bath to induce precipitation.

  • Filter the resulting white precipitate and wash with cold acetone (30 ml).

  • Dry the product to obtain this compound. The mother liquor can be concentrated to yield an additional crop of the product.[3]

Protocol 2: Synthesis of a 6-Substituted L-Ascorbic Acid Derivative (Example: 6-Bromo-6-deoxy-L-ascorbic acid)

This protocol outlines the synthesis of a key intermediate for further derivatization.

Materials:

  • L-ascorbic acid (or a 2,3-protected derivative)

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous solvent (e.g., DMF)

  • Stirring apparatus

  • Apparatus for working under anhydrous conditions

Procedure:

  • Dissolve L-ascorbic acid in an anhydrous solvent under an inert atmosphere. To prevent oxidation of the enediol moiety, this reaction is often performed on a derivative where the C2 and C3 hydroxyls are protected (e.g., 2,3-di-O-benzyl-L-ascorbic acid).

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent (e.g., PBr₃) to the solution.

  • Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or an appropriate quenching agent.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-bromo-6-deoxy-L-ascorbic acid.[4]

Protocol 3: Synthesis of 2,3-O,O-dibenzyl-6-O-tosyl-L-ascorbic Acid

This protocol describes a multi-step synthesis starting from this compound.[5][6]

Step 1: Benzylation of this compound

  • Dissolve this compound in DMF.

  • Add potassium carbonate (K₂CO₃) and benzyl bromide.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work up the reaction to isolate 2,3-O,O-dibenzyl-5,6-O-isopropylidene-L-ascorbic acid.

Step 2: Deprotection of the isopropylidene group

  • Dissolve the product from Step 1 in a mixture of methanol and 50% aqueous acetic acid.

  • Heat the mixture at 80-85°C for 2 hours.

  • Isolate the product, 2,3-O,O-dibenzyl-L-ascorbic acid.

Step 3: Tosylation of the 6-hydroxyl group

  • Dissolve 2,3-O,O-dibenzyl-L-ascorbic acid in a mixture of pyridine and MDC.

  • Add p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction mixture to obtain 2,3-O,O-dibenzyl-6-O-tosyl-L-ascorbic acid.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the evaluation of the antineoplastic activity of synthesized compounds.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Synthesized ascorbic acid derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Antineoplastic Activity of Selected L-Ascorbic Acid Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
1 6-Chloro-2,3-di-O-benzyl-L-ascorbic acidHeLa, MiaPaCa-2, Hep2, MCF-7, SW 620~18[8]
2 Pyrimidine derivative of 4,5-didehydro-5,6-dideoxy-L-ascorbic acid (5-fluoro-substituted uracil)Murine leukemia (L1210/0)1.4 µg/mL[8][9]
3 Pyrimidine derivative of 4,5-didehydro-5,6-dideoxy-L-ascorbic acid (5-fluoro-substituted uracil)Murine mammary carcinoma (FM3A/0)0.78 µg/mL[8][9]

Visualizations

Synthesis_Workflow L_Ascorbic_Acid L-Ascorbic Acid Isopropylidene_Ascorbic_Acid 5,6-O-Isopropylidene- L-ascorbic Acid L_Ascorbic_Acid->Isopropylidene_Ascorbic_Acid Acetone, Acid Protected_Derivative 2,3-O-Protected Derivative Isopropylidene_Ascorbic_Acid->Protected_Derivative Protection of C2/C3-OH Final_Compound_2 Antineoplastic Agent 2 (e.g., 2,3-Disubstituted Derivative) Isopropylidene_Ascorbic_Acid->Final_Compound_2 Modification at C2/C3 & Deprotection Deprotected_Derivative 2,3-O-Dibenzyl- L-ascorbic Acid Protected_Derivative->Deprotected_Derivative Deprotection of Isopropylidene Final_Compound_1 Antineoplastic Agent 1 (e.g., 6-Substituted Derivative) Deprotected_Derivative->Final_Compound_1 Modification at C6 HIF1a_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH Hydroxylation PHD_N PHD PHD_N->HIF1a_OH Ascorbic_Acid_N Ascorbic Acid (Cofactor) Ascorbic_Acid_N->PHD_N activates VHL VHL E3 Ligase HIF1a_OH->VHL Proteasome_N Proteasomal Degradation VHL->Proteasome_N HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex PHD_H PHD (inactive) HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Target_Genes Target Gene Expression (Angiogenesis, Glycolysis) Nucleus->Target_Genes Derivative Ascorbic Acid Derivative Derivative->PHD_H restores activity Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Biological_Evaluation Biological Evaluation Start 5,6-O-Isopropylidene- L-ascorbic Acid Reaction Chemical Reactions (e.g., Substitution, Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treatment with Synthesized Compounds Characterization->Treatment Test Compounds Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst and a dehydrating agent.[1][2] Another common approach utilizes 2,2-dimethoxypropane with an acid catalyst in acetone.[3]

Q2: What is the expected yield for this synthesis?

A2: With optimized conditions, yields can be quite high, often exceeding 90%.[1][2] However, yields can vary significantly depending on the specific protocol, purity of reagents, and reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By comparing the reaction mixture to the starting material (L-ascorbic acid), you can determine when the reaction is complete.

Q4: What are suitable solvents for the reaction and purification?

A4: The reaction is typically carried out in acetone.[1][2][3][4] For purification, washing the crude product with cold acetone is a common practice.[1][3] Recrystallization can be performed using mixtures of ethanol and water.[4]

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including eye shields and gloves. The reaction should be carried out in a well-ventilated fume hood. All chemicals used should be of high purity.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC to ensure it has gone to completion.[1][2] - Extend the reaction time if necessary. Reaction times can range from 1 to 24 hours.[1][2]
Suboptimal Reagent Ratios - Optimize the mass ratio of acetone to L-ascorbic acid. A preferred ratio is 5:1.[1] - Adjust the molar ratio of the acidic catalyst to L-ascorbic acid. A suggested ratio is 0.10:1.[1] - Ensure the correct amount of dehydrating agent is used. A mass ratio of 0.5:1 to ascorbic acid has been shown to be effective.[1]
Moisture in Reagents/Glassware - Use dry acetone and ensure all glassware is thoroughly dried before use. Moisture can inhibit the reaction.
Inefficient Product Isolation - After filtration, wash the product with cold acetone to minimize dissolution of the desired product.[3] - If the product is in the filtrate, concentrate the mother liquor to recover more product.[3]

Issue 2: Product Purity Issues

Potential Cause Suggested Solution
Unreacted Starting Material - Ensure the reaction goes to completion by monitoring with TLC.[1][2] - Wash the crude product thoroughly with a suitable solvent like cold acetone to remove unreacted L-ascorbic acid.[1][3]
Formation of Byproducts - Control the reaction temperature. Temperatures between 30-50°C are often preferred.[1] - Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to improve purity.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various synthesis protocols for this compound.

ParameterReported ValuesSource(s)
Yield > 90%[1][2]
Purity > 98%[1][2]
Acetone to Ascorbic Acid Mass Ratio 3:1 to 10:1 (5:1 preferred)[1]
Acidic Catalyst to Ascorbic Acid Molar Ratio 0.02:1 to 0.20:1 (0.10:1 preferred)[1]
Dehydrating Agent to Ascorbic Acid Mass Ratio 0.3:1 to 0.6:1 (0.5:1 preferred)[1]
Reaction Temperature 10 - 60°C (30 - 50°C preferred)[1]
Reaction Time 1 - 24 hours (8 - 15 hours preferred)[1]

Experimental Protocols

Protocol 1: Synthesis using Acetone and an Acidic Catalyst

This protocol is adapted from a patented method.[1]

  • Reaction Setup: In a suitable reaction vessel, add L-ascorbic acid (0.1 mol, 17.61g) and acetone (88g).

  • Stirring: Stir the mixture for 30 minutes.

  • Catalyst and Dehydrating Agent Addition: While maintaining the temperature at 30°C in a water bath, slowly add an acidic catalyst (e.g., acetic acid, 0.6g) and a dehydrating agent (e.g., polyphosphoric acid, 8g).

  • Reaction: Allow the reaction to proceed for 10 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography.

  • Workup: Once the reaction is complete, filter the mixture.

  • Purification: Wash the filter cake with acetone.

  • Drying: Dry the resulting white product to obtain this compound.

Protocol 2: Synthesis using 2,2-Dimethoxypropane

This protocol is based on a method described by PrepChem.[3]

  • Reaction Setup: In a flask, combine L-ascorbic acid (16g), acetone (80 ml), and 2,2-dimethoxypropane (18.8 ml).

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Catalyst Addition: Slowly bubble hydrogen chloride gas through the reaction mixture for 5 minutes.

  • Reaction: Continue stirring at room temperature for 1 hour.

  • Solvent Removal: Evaporate half of the acetone under reduced pressure.

  • Crystallization: Cool the mixture in an ice bath to induce precipitation.

  • Isolation: Filter the resulting precipitate and wash it with cold acetone (30 ml) to yield the product.

  • Second Crop: Concentrate the mother liquor to obtain an additional crop of the product.

Visualizations

experimental_workflow start Start reactants Combine L-ascorbic acid, acetone, catalyst, and dehydrating agent start->reactants reaction Stir at controlled temperature for specified time reactants->reaction monitoring Monitor reaction progress via TLC reaction->monitoring workup Filter the reaction mixture monitoring->workup Reaction Complete purification Wash with cold acetone workup->purification drying Dry the final product purification->drying end_product 5,6-O-Isopropylidene- L-ascorbic acid drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_completion Is the reaction complete (via TLC)? start->check_completion extend_time Extend reaction time and continue monitoring check_completion->extend_time No check_ratios Are reagent ratios optimal? check_completion->check_ratios Yes extend_time->check_completion adjust_ratios Adjust ratios of acetone, catalyst, and dehydrating agent in next attempt check_ratios->adjust_ratios No check_workup Was the workup and purification efficient? check_ratios->check_workup Yes success Improved Yield and Purity adjust_ratios->success optimize_workup Wash with cold solvent. Recrystallize if needed. Recover from mother liquor. check_workup->optimize_workup No check_workup->success Yes optimize_workup->success

Caption: Troubleshooting logic for improving yield and purity.

References

optimization of reaction conditions for 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the 5- and 6-hydroxyl groups of L-ascorbic acid as an isopropylidene acetal. This is typically achieved by reacting L-ascorbic acid with acetone or a related acetone derivative in the presence of an acid catalyst and a dehydrating agent.

Q2: Why is it necessary to protect the 5,6-hydroxyl groups of L-ascorbic acid?

Protecting the 5- and 6-hydroxyl groups prevents them from participating in subsequent reactions, allowing for selective modification of the hydroxyl groups at the 2- and 3-positions of the ascorbic acid molecule. The antioxidant properties of L-ascorbic acid are associated with the electron-rich 2,3-enediol moiety, making selective functionalization of these groups crucial for structure-activity relationship studies.[1][2]

Q3: What are the common catalysts used for this reaction?

Commonly used catalysts include strong acids like hydrogen chloride (HCl) or fuming sulfuric acid, as well as Lewis acids such as anhydrous cupric sulfate.[3][4][5] The choice of catalyst can influence reaction time, temperature, and overall yield.

Q4: What is the role of a dehydrating agent in this synthesis?

A dehydrating agent is crucial to remove the water formed during the acetalization reaction. This shifts the equilibrium towards the formation of the desired this compound and prevents the reverse reaction from occurring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or inefficient catalysis.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] - Optimize the reaction time and temperature based on the chosen catalyst and solvent system. - Ensure the catalyst is active and used in the correct proportion.
Moisture in the reaction: The presence of water can inhibit the reaction and lead to the hydrolysis of the product.- Use anhydrous solvents (e.g., dry acetone). - Employ an effective dehydrating agent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen).
Loss of product during workup: The product may be lost during filtration, washing, or transfer steps.- Ensure the product has fully precipitated before filtration, potentially by cooling the mixture in an ice bath.[7] - Wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. - Carefully handle the product during transfers to minimize mechanical losses.
Impure Product (e.g., presence of starting material) Incomplete reaction: As mentioned above, the reaction may not have gone to completion.- Increase the reaction time or adjust the temperature. - Consider using a more efficient catalyst.
Ineffective purification: The washing or recrystallization steps may not be sufficient to remove unreacted starting materials or byproducts.- Wash the crude product thoroughly with a suitable cold solvent.[4][7] - Recrystallize the product from an appropriate solvent system to achieve higher purity.
Difficulty in Product Precipitation Supersaturation: The product may remain dissolved in the solvent even after the reaction is complete.- Cool the reaction mixture in an ice bath to induce precipitation.[7] - Add a non-solvent (a solvent in which the product is insoluble) to promote precipitation. For instance, n-hexane can be added to an acetone reaction mixture.[3] - Concentrate the reaction mixture by evaporating some of the solvent under reduced pressure.[7]
Inconsistent Results Variability in reagent quality: The purity and dryness of reagents, especially the solvent and catalyst, can significantly impact the outcome.- Use reagents from reliable sources and ensure they meet the required specifications (e.g., anhydrous). - Dry solvents and other reagents before use if necessary.
Lack of precise control over reaction conditions: Fluctuations in temperature or inefficient stirring can lead to non-reproducible results.- Use a temperature-controlled reaction setup (e.g., water bath, oil bath). - Ensure efficient and consistent stirring throughout the reaction.

Experimental Protocols

Below are summaries of different experimental protocols for the synthesis of this compound.

Protocol 1: Using Hydrogen Chloride in Acetone/2,2-Dimethoxypropane
ParameterValue
L-ascorbic acid 16 g
Acetone 80 ml
2,2-Dimethoxypropane 18.8 ml
Catalyst Hydrogen chloride (gas)
Reaction Time 1 hour
Reaction Temperature Room temperature
Workup Evaporation of half the acetone, cooling in an ice bath, filtration, and washing with cold acetone.
Yield 15.2 g (initial precipitate) + 3.8 g (from mother liquor)
Reference:[7]
Protocol 2: Using Fuming Sulfuric Acid in Acetone
ParameterValue
L-ascorbic acid 176.1 g (1.0 mole)
Acetone 557.8 g (9.6 moles)
Catalyst 54.3 g of 28% fuming sulfuric acid
Reaction Time 17 hours
Reaction Temperature -5 °C
Workup Filtration and washing with cold acetone.
Purity 86.7%
Reference:[4]
Protocol 3: Using Anhydrous Cupric Sulfate in Acetone
ParameterValue
L-ascorbic acid 17.61 g (0.1 mol)
Acetone 58.08 g (1 mol)
Catalyst 1.6 g (0.01 mol) anhydrous cupric sulfate
Reaction Time 12 hours
Reaction Temperature 40 °C
Workup Hot suction filtration, evaporation of acetone, washing with cold acetone, filtration, and drying.
Yield 92.6%
Purity 99.2%
Reference:[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Add L-ascorbic acid, acetone, and catalyst to reactor stirring 2. Stir at controlled temperature reactants->stirring monitoring 3. Monitor reaction progress (TLC) stirring->monitoring filtration 4. Filter reaction mixture monitoring->filtration Reaction Complete washing 5. Wash precipitate with cold acetone filtration->washing drying 6. Dry the final product washing->drying product 5,6-O-Isopropylidene- L-ascorbic acid drying->product Yields

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Presence of Moisture problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1a Optimize Reaction Time/ Temperature cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution2a Use Anhydrous Reagents cause2->solution2a solution2b Work Under Inert Atmosphere cause2->solution2b solution3a Ensure Complete Precipitation cause3->solution3a solution3b Minimize Washing Solvent Volume cause3->solution3b

Caption: Troubleshooting guide for addressing low product yield.

References

preventing the oxidation of 5,6-O-Isopropylidene-L-ascorbic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the oxidation of 5,6-O-Isopropylidene-L-ascorbic acid during storage. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of solid compound (yellowing or browning) 1. Oxidation: Exposure to air (oxygen) and/or light. 2. Moisture: Absorption of ambient moisture can accelerate degradation. 3. Elevated Temperature: Storage at temperatures above the recommended range.1. Store the compound in a tightly sealed, opaque container. Consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store in a desiccator or a controlled low-humidity environment. 3. Adhere strictly to the recommended storage temperatures (see storage recommendations table).
Decreased potency or unexpected experimental results 1. Degradation: The compound may have degraded due to improper storage or handling. 2. Hydrolysis: The isopropylidene group may have been cleaved, converting the compound back to L-ascorbic acid, which is less stable.1. Re-evaluate storage conditions. 2. Perform a purity check using a suitable analytical method such as HPLC (see experimental protocol). 3. Prepare fresh solutions for experiments and use them promptly.
Precipitation in stock solutions 1. Supersaturation: The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Temperature Fluctuation: Freezing and thawing cycles can reduce solubility.1. Gently warm the solution and sonicate to redissolve the precipitate. 2. Prepare solutions at a concentration known to be stable at the intended storage temperature. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed, light-resistant container in a dry environment. Recommended storage temperatures and expected shelf life are summarized below.

Q2: How should I store solutions of this compound?

A2: Solutions are significantly less stable than the solid powder. For maximum stability, solutions should be prepared fresh. If storage is necessary, they should be stored in airtight, light-protected vials at low temperatures. Aliquoting into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway involves the cleavage of the 5,6-O-isopropylidene group, which exposes the diol. This is followed by oxidation of the molecule, similar to the degradation of L-ascorbic acid.[1] This process is accelerated by exposure to moisture, oxygen, light, and elevated temperatures.[1]

Q4: Is this compound more stable than L-ascorbic acid?

A4: Yes, the presence of the isopropylidene group at the 5 and 6 positions protects the molecule from oxidation, making it more stable and less susceptible to degradation compared to L-ascorbic acid.[1]

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid form include a change in color from white or off-white to yellow or brown. In solutions, degradation may not be visually apparent. Therefore, analytical methods such as HPLC are recommended to assess purity and degradation over time.

Q6: Can I use antioxidants to further stabilize solutions of this compound?

A6: While this compound is itself an antioxidant, the use of other antioxidants has not been extensively studied for this specific derivative. However, principles from ascorbic acid stabilization suggest that chelating agents (to remove catalytic metal ions) and other antioxidants could potentially enhance stability in solution. Any such additions would require validation for your specific application.

Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life

FormStorage TemperatureShelf Life
Powder -20°C3 years[2]
4°C2 years[2]
In Solvent -80°C6 months[2][3]
-20°C1 month[2][3]

Experimental Protocols

Protocol: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound and its degradation products over time under various storage conditions.

Materials:

  • This compound (reference standard and test samples)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acidic modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Method:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Preparation of Standard Solutions: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Test Samples: Store aliquots of this compound under the desired stress conditions (e.g., different temperatures, light exposure, humidity). At specified time points, dissolve a known amount of the sample in the same solvent as the standard to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • From the calibration curve, determine the concentration of this compound remaining in the test samples at each time point.

    • Calculate the percentage of degradation.

    • Identify and quantify any major degradation products if standards are available.

Visualizations

degradation_pathway 5,6-O-Isopropylidene-L-ascorbic_acid This compound L_Ascorbic_Acid L-Ascorbic Acid 5,6-O-Isopropylidene-L-ascorbic_acid->L_Ascorbic_Acid Hydrolysis (cleavage of isopropylidene group) Oxidized_Products Oxidized Degradation Products L_Ascorbic_Acid->Oxidized_Products Oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation start Prepare stock solutions and aliquots storage Store samples under various conditions (Temperature, Light, Humidity) start->storage sampling Sample at defined time points storage->sampling hplc HPLC analysis sampling->hplc data Calculate degradation rate and shelf life hplc->data

References

Technical Support Center: Purification of 5,6-O-Isopropylidene-L-ascorbic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-O-Isopropylidene-L-ascorbic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is the primary purification technique for this compound.[1] This process removes impurities from the crude product, such as unreacted L-ascorbic acid, byproducts from the synthesis, and residual catalysts. The goal is to obtain a product with high purity, which is crucial for subsequent applications in research and development.

Q2: What are the most common solvents used for the recrystallization of this compound?

A2: Acetone-based recrystallization systems are highly effective for purifying this compound.[1] Cold acetone is frequently used as a wash solvent to rinse the purified crystals. Other solvents, such as ethanol-water mixtures, have also been reported. The choice of solvent is critical for achieving optimal purification and yield.

Q3: What is the expected yield and purity after recrystallization?

A3: With proper technique, the preparation and purification of this compound can achieve yields above 90% and purities exceeding 98%.[1] However, the final yield and purity are highly dependent on the initial purity of the crude product and the specific recrystallization protocol followed.

Q4: Is this compound sensitive to any particular conditions during recrystallization?

A4: Yes, the isopropylidene group is an acetal, which is sensitive to acidic conditions. Contact with strong acids, or even mild acids over extended periods, can cause hydrolysis of the isopropylidene group, leading to the formation of L-ascorbic acid and acetone. Therefore, it is crucial to avoid acidic solvents and ensure that all glassware is free from acidic residues.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not supersaturated enough for crystals to form. - The cooling process is too rapid: This can lead to the formation of an oil instead of crystals. - The crude product is highly impure: Impurities can inhibit crystal nucleation.- Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. - Pre-purify the crude product: If impurities are significant, consider a preliminary purification step, such as a solvent wash, before recrystallization.
"Oiling Out" (Formation of an oil instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooled too quickly. - High concentration of impurities. - Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil, then cool the solution more slowly. - Change the solvent system: Consider using a mixed solvent system or a different solvent with a lower boiling point. - Purify the crude material: As mentioned above, reducing the impurity level can prevent oiling out.
Low Yield of Recovered Crystals - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration, leading to loss of product. - Incomplete transfer of crystals: Product was left behind in the crystallization flask or on the filter paper.- Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool it to recover a second crop of crystals. Note that the purity of the second crop may be lower. - Ensure the solution is hot during filtration: Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. - Thoroughly rinse all glassware: Use a small amount of the cold recrystallization solvent to rinse the flask and transfer all the crystals to the filter.
Poor Purity of the Final Product (e.g., presence of L-ascorbic acid) - Hydrolysis of the isopropylidene group: The presence of acidic impurities or the use of an acidic solvent system has cleaved the protecting group. - Inefficient removal of impurities: The chosen solvent may not be ideal for separating the desired compound from the impurities.- Ensure neutral conditions: Use high-purity, neutral solvents and ensure all glassware is thoroughly cleaned and free of acidic residues. - Optimize the solvent system: Experiment with different solvents or solvent mixtures to find one that provides better separation. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Quantitative Data Summary

The following table summarizes data from various synthesis and purification procedures for this compound.

L-Ascorbic Acid (mol) Acetone (mol) Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
15Anhydrous cupric sulfate501090.098.0
0.12Anhydrous cupric sulfate3015--
0.515Anhydrous cupric sulfate701091.098.7
224Anhydrous cupric sulfate202091.198.9
0.11Anhydrous cupric sulfate401292.699.2

Note: The data in this table is derived from synthesis procedures which include a final purification step, typically washing with cold acetone. The yield and purity reflect the overall process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound using acetone.

Materials:

  • Crude this compound

  • Acetone (reagent grade, anhydrous)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of acetone to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of acetone until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration. To do this, pre-heat a separate funnel and Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask.

    • Wet the filter paper with a small amount of cold acetone.

    • Quickly pour the cold crystal slurry into the Buchner funnel.

    • Apply vacuum to the flask to draw the solvent (mother liquor) through the filter, leaving the crystals behind.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities. It is important to use cold solvent to minimize dissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or in a desiccator.

  • Analysis:

    • Once dry, weigh the purified crystals to determine the yield.

    • The purity of the product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), or spectroscopy.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_or_solid Oil or Solid? crystals_form->oil_or_solid Yes too_much_solvent Too Much Solvent? Reduce Volume crystals_form->too_much_solvent No cool_too_fast Cooling Too Fast? Slow Down Cooling crystals_form->cool_too_fast No induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No low_yield Low Yield? oil_or_solid->low_yield Solid reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_or_solid->reheat_add_solvent Oil poor_purity Poor Purity? low_yield->poor_purity No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes check_acid Check for Acidic Conditions (Hydrolysis) poor_purity->check_acid Yes end_success Successful Purification poor_purity->end_success No too_much_solvent->cool cool_too_fast->cool induce_crystallization->cool reheat_add_solvent->cool concentrate_mother_liquor->poor_purity optimize_solvent Optimize Solvent System check_acid->optimize_solvent optimize_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or catalyst activity.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-ascorbic acid) is fully consumed.[1][2] - Ensure the catalyst is fresh and active. For example, use anhydrous cupric sulfate as it can be effectively stabilized in the reaction system.[1]
2. Degradation of Ascorbic Acid: The starting material is sensitive to heat, light, oxygen, and metal ions, leading to oxidative degradation.[3][4]- Maintain the recommended reaction temperature. Some protocols specify temperatures as low as -10°C to 10°C.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] - Use high-purity reagents and solvents to avoid catalytic metal impurities.
3. Product Loss During Work-up: The product is partially soluble in the wash solvent (acetone).- Use chilled acetone for washing the filtered product to minimize solubility losses.[1][5] - Minimize the volume of acetone used for washing.
Product is Yellow or Off-White 1. Formation of Degradation Byproducts: Degradation of ascorbic acid can produce colored impurities.[1][6]- Optimize reaction conditions (temperature, time, atmosphere) to prevent degradation as described above.
2. Catalyst-Related Impurities: Certain catalysts, such as tin(II) chloride, have been reported to generate numerous byproducts that are difficult to remove and can cause discoloration.[1]- Consider using a cleaner catalyst system, such as anhydrous cupric sulfate or fuming sulfuric acid, which are reported to produce high-purity white product.[1][5]
Presence of Multiple Spots on TLC 1. Unreacted Starting Material: Incomplete reaction.- Increase reaction time and monitor via TLC. The Rf of L-ascorbic acid is significantly lower than the product.
2. Formation of Side Products: Possible formation of the di-protected byproduct (2,3;5,6-di-O-isopropylidene-L-ascorbic acid) or other degradation products.- Ensure the stoichiometry of reagents is correct. - The 5,6-hydroxyl groups are preferentially protected under acidic conditions.[1] Maintaining these conditions is key to selectivity. - Purify the crude product by recrystallization or column chromatography if simple washing is insufficient.
Difficulty Filtering the Product 1. Very Fine Crystalline Product: Rapid crystallization can lead to small particle sizes that clog the filter.- Allow the product to crystallize slowly from the reaction mixture. - Consider using a different grade of filter paper or a Büchner funnel with a filter aid.

Frequently Asked Questions (FAQs)

Reaction and Mechanism

Q1: What is the primary reaction for synthesizing this compound? The synthesis involves the protection of the vicinal diol at the 5 and 6 positions of L-ascorbic acid by reacting it with acetone under acidic conditions to form a cyclic acetal, also known as an isopropylidene ketal.[1]

Q2: Why are the 5,6-hydroxyl groups protected selectively over the 2,3-enediol groups? The protection of hydroxyl groups with acetone to form an isopropylidene group is an acid-catalyzed process that favors the formation of a stable five-membered dioxolane ring. The 5,6-hydroxyls of L-ascorbic acid are part of a flexible side chain, allowing them to readily adopt the correct conformation for cyclization with acetone. The 2,3-enediol hydroxyls are part of a more rigid lactone ring system and are less sterically accessible for this type of protection under acidic conditions. While all hydroxyl groups on ascorbic acid can potentially react, the conditions are optimized for the preferential protection of the 5 and 6 positions.[1]

Q3: What are the most common side reactions? The most significant side reactions are:

  • Degradation of L-ascorbic acid: L-ascorbic acid is unstable and can oxidize to dehydroascorbic acid, which can then irreversibly hydrolyze to 2,3-diketogulonic acid and other colored byproducts.[3][4] This is accelerated by heat and the presence of oxygen and metal ions.

  • Over-reaction to form di-protected species: Although less common under controlled conditions, there is a potential for the 2,3-enediol to also react with acetone to form 2,3;5,6-di-O-isopropylidene-L-ascorbic acid.

  • Incomplete reaction: This leaves residual L-ascorbic acid, which can complicate purification.

Experimental Conditions

Q4: What catalysts can be used, and which is recommended? Several acid catalysts are effective, including fuming sulfuric acid, anhydrous cupric sulfate, p-toluenesulfonic acid, and methanesulfonic acid.[1][7] Anhydrous cupric sulfate is highly recommended as it is reported to facilitate a clean reaction with high yields (>90%) and purity (>98%) under mild conditions.[1] Catalysts like tin(II) chloride should be used with caution as they may generate more byproducts.[1]

Q5: What are the optimal temperature and reaction time? Optimal conditions vary depending on the catalyst.

  • With fuming sulfuric acid , the reaction is often conducted at low temperatures, such as -10°C to 10°C, for 5-17 hours.[1][5]

  • With methanesulfonic acid , the reaction can be run at room temperature (25-30°C) for about 5 hours.[7] It is crucial to monitor the reaction by TLC to determine the optimal endpoint.

Analysis and Purification

Q6: How can I monitor the reaction progress? Thin Layer Chromatography (TLC) is an effective method.[1][2] A common mobile phase (developing agent) is a mixture of ether and acetic acid (24:1 v/v) .[1] The product, being less polar, will have a higher Rf value than the highly polar L-ascorbic acid starting material.

Q7: How is the product typically purified? The product often crystallizes directly from the reaction mixture. The standard purification method involves:

  • Filtration of the crystalline product.

  • Washing with cold acetone to remove unreacted starting materials and soluble impurities.

  • Drying under vacuum.[1][5][7]

Data Summary

The following table summarizes typical reaction conditions and outcomes from various protocols.

Catalyst Temperature (°C) Time (h) Reported Yield (%) Reported Purity (%) Reference
Anhydrous Cupric SulfateMild (not specified)Not specified>90>98[1]
Fuming Sulfuric Acid (20-30%)-10 to 105-6Not specifiedNot specified[1]
Fuming Sulfuric Acid (28%)-517Not specified86.7 (wet cake)[5]
Methanesulfonic Acid25 to 30580Not specified[7]

Experimental Protocols

Key Experiment: Synthesis using Anhydrous Cupric Sulfate

This protocol is based on a method reported to produce high yield and purity.[1]

  • Setup: To a clean, dry reactor vessel equipped with a mechanical stirrer, add L-ascorbic acid and acetone. The typical mass ratio of acetone to ascorbic acid is between 3:1 and 10:1.

  • Catalyst Addition: Add anhydrous cupric sulfate as the catalyst.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Periodically take samples and analyze via TLC (Mobile phase: ether:acetic acid = 24:1) to monitor the disappearance of the L-ascorbic acid spot.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the catalyst.

  • Isolation: Reduce the volume of the filtrate by distillation under reduced pressure to recover the acetone. This will induce crystallization of the product.

  • Purification: Filter the crystalline product and wash the filter cake with a small amount of cold acetone.

  • Drying: Dry the white, crystalline product under vacuum.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic route and potential side reactions.

Reaction_Pathway L_Ascorbic_Acid L-Ascorbic Acid Product 5,6-O-Isopropylidene- L-ascorbic acid (Desired) L_Ascorbic_Acid->Product + Acetone, H⁺ (Main Reaction) Side_Product_1 Degradation Products (e.g., Dehydroascorbic Acid) L_Ascorbic_Acid->Side_Product_1 Oxidation / Heat Side_Product_2 Di-isopropylidene Byproduct (Potential) L_Ascorbic_Acid->Side_Product_2 + Excess Acetone, H⁺ (Side Reaction)

Caption: Synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing the cause of low product yield.

Troubleshooting_Workflow Start Start: Low Yield Check_TLC Check TLC of Crude Mixture Start->Check_TLC SM_Present High amount of Starting Material (SM) remains? Check_TLC->SM_Present Incomplete_Rxn Conclusion: Incomplete Reaction SM_Present->Incomplete_Rxn Yes Dark_Color Crude product is dark/discolored? SM_Present->Dark_Color No Solution1 Solution: - Increase reaction time - Check catalyst activity Incomplete_Rxn->Solution1 Degradation Conclusion: Degradation Occurred Dark_Color->Degradation Yes Workup_Loss Conclusion: Product loss during work-up Dark_Color->Workup_Loss No Solution2 Solution: - Lower temperature - Use inert atmosphere Degradation->Solution2 Solution3 Solution: - Use chilled acetone for wash - Minimize wash volume Workup_Loss->Solution3

Caption: A logical workflow for troubleshooting low yield in the synthesis reaction.

References

challenges in scaling up the production of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up production of 5,6-O-Isopropylidene-L-ascorbic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound at an industrial scale.

Issue 1: Low Product Yield

  • Symptom: The final isolated yield of this compound is significantly lower than the expected >90%.[1][2][3]

  • Possible Causes:

    • Incomplete Reaction: The reaction between L-ascorbic acid and acetone may not have gone to completion.

    • Suboptimal Catalyst: The chosen catalyst may not be efficient or may have been deactivated.

    • Improper Reaction Temperature: The reaction temperature may be too low, slowing down the reaction rate, or too high, leading to degradation.

    • Insufficient Dehydrating Agent: Inadequate removal of water can inhibit the reaction.

    • Product Loss During Workup: Significant amounts of the product may be lost during filtration and washing.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of L-ascorbic acid.[1][2][3]

    • Catalyst Selection and Handling:

      • Consider using catalysts known for high yields, such as anhydrous cupric sulfate or a combination of an acidic catalyst and a dehydrating agent (e.g., acetic acid and polyphosphoric acid).[1][2]

      • Ensure catalysts that are sensitive to moisture, like fuming sulfuric acid or phosphorus oxychloride, are handled under anhydrous conditions.[1]

    • Temperature Control: Maintain the recommended reaction temperature for the chosen catalytic system. For many processes, a mild temperature range of 30-50°C is effective.[2][3]

    • Dehydration: Ensure the use of an adequate amount of a suitable dehydrating agent, such as polyphosphoric acid, to drive the reaction to completion.[2]

    • Workup Optimization:

      • After filtration, wash the product cake with cold acetone to minimize dissolution of the product.[1][4]

      • Consider concentrating the filtrate to recover any dissolved product, followed by a second crop of crystals.

Issue 2: Product Discoloration (Yellowing)

  • Symptom: The final product appears yellow instead of the expected white crystalline solid.

  • Possible Causes:

    • Impurity Formation: The use of certain catalysts, such as tin (II) chloride, can lead to the formation of colored by-products that are difficult to remove.[1]

    • Degradation: Exposure of L-ascorbic acid or the final product to high temperatures, light, or oxygen can cause degradation and subsequent discoloration.

    • Residual Catalyst: Incomplete removal of the catalyst can sometimes lead to discoloration.

  • Troubleshooting Steps:

    • Catalyst Choice: Avoid catalysts known to produce colored impurities. Anhydrous cupric sulfate is reported to yield a white product with high purity.[1]

    • Control of Reaction Conditions:

      • Maintain the reaction temperature within the optimal range to prevent thermal degradation.

      • Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[4]

    • Purification:

      • Thoroughly wash the product with an appropriate solvent (e.g., cold acetone) to remove residual catalyst and soluble impurities.[1][2][3]

      • If discoloration persists, consider recrystallization as a purification step.

Issue 3: Difficulty in Handling Catalysts

  • Symptom: Challenges in the safe handling and use of certain catalysts during scale-up.

  • Possible Causes:

    • Corrosive and Fuming Catalysts: Catalysts like fuming sulfuric acid and phosphorus oxychloride are highly reactive and release corrosive fumes upon exposure to air, making them difficult and hazardous to handle in a large-scale setting.[1]

  • Troubleshooting Steps:

    • Select Safer Alternatives: Opt for catalysts that are solid and non-fuming, such as anhydrous cupric sulfate or sulfamic acid, which are easier and safer to handle.[1][2]

    • Engineering Controls: If the use of hazardous catalysts is unavoidable, ensure appropriate engineering controls are in place, such as closed-system reactors and efficient fume hoods.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and respiratory protection, when handling corrosive and fuming substances.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What are the most common catalysts used for the synthesis of this compound and what are their pros and cons?

    • A1:

      • Fuming Sulfuric Acid: Inexpensive and results in few by-products, but is difficult to handle due to its fuming nature.[1]

      • Phosphorus Oxychloride: Effective, but is a fuming liquid with an irritating odor, making it inconvenient for large-scale operations.[1]

      • Tin (II) Chloride: Can be used as a catalyst, but often leads to the formation of numerous by-products and a yellow-colored product that is difficult to purify.[1]

      • Anhydrous Cupric Sulfate: A solid, non-fuming catalyst that is easy to handle and results in high yields (>90%) and high purity (>98%) of a white product.[1]

      • Acidic Catalyst and Dehydrating Agent Combinations (e.g., Acetic Acid/Polyphosphoric Acid, Sulfamic Acid/Polyphosphoric Acid): These systems offer mild reaction conditions and are easy to control, leading to high yields and purity.[2][3]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside a standard of L-ascorbic acid, you can observe the disappearance of the starting material and the appearance of the product spot.[1][2][3]

  • Q3: What is the best way to purify the crude product at a larger scale?

    • A3: The primary purification method described in the literature is filtration followed by washing the filter cake with cold acetone.[1][2][3] For higher purity, recrystallization can be employed. While specific large-scale recrystallization protocols for this compound are not extensively detailed, general principles of recrystallization would apply.[5] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals. The choice of solvent would require some laboratory-scale screening to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.

Stability & Storage

  • Q4: How stable is this compound and what are the primary degradation pathways?

    • A4: While the isopropylidene group enhances the stability of the ascorbic acid moiety against oxidation, the compound is still susceptible to degradation, especially at elevated temperatures and in the presence of oxygen. The primary degradation pathway involves the cleavage of the isopropylidene group, followed by oxidation of the diol and further decomposition of the lactone ring. L-ascorbic acid itself is sensitive to heat, light, and oxygen.[6][7]

  • Q5: What are the recommended storage conditions for this compound?

    • A5: To ensure stability, the product should be stored in a tightly sealed container in a cool (2-8°C), dark, and dry place.[8][9] For long-term storage, temperatures of -20°C (for up to 1 month) or -80°C (for up to 6 months) are recommended for stock solutions.[10]

Quantitative Data

Table 1: Comparison of Different Catalytic Systems for the Synthesis of this compound

Catalyst SystemReactantsReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Acetic Acid & Polyphosphoric AcidL-ascorbic acid, Acetone301093.199.2[3]
Sulfamic Acid & Polyphosphoric AcidL-ascorbic acid, Acetone301392.498.5[3]
Methanesulfonic Acid & Phosphoric AcidL-ascorbic acid, Acetone50895.399.3[3]
Anhydrous Cupric SulfateL-ascorbic acid, Acetone501090.098.0[1]
Fuming Sulfuric AcidL-ascorbic acid, Acetone-517-86.7[4]

Experimental Protocols

Protocol 1: Synthesis using Acetic Acid and Polyphosphoric Acid [3]

  • Reaction Setup: In a suitable reactor, charge L-ascorbic acid and acetone.

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Catalyst Addition: Slowly add acetic acid followed by polyphosphoric acid while maintaining the temperature at 30°C using a water bath.

  • Reaction: Allow the reaction to proceed for 10 hours at 30°C. Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, filter the mixture.

  • Washing: Wash the collected solid product with acetone.

  • Drying: Dry the purified product to obtain this compound as a white solid.

Protocol 2: Synthesis using Anhydrous Cupric Sulfate [1]

  • Reaction Setup: In a reactor, add L-ascorbic acid, acetone, and anhydrous cupric sulfate.

  • Reaction: Stir the mixture at 50°C in a water bath for 10 hours. Monitor the reaction using TLC.

  • Filtration: After the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • Solvent Recovery: Recover the acetone from the filtrate by distillation under reduced pressure.

  • Washing: Wash the resulting product with cold acetone (-10°C).

  • Isolation and Drying: Filter the product and dry it to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants L-ascorbic acid + Acetone catalyst Catalyst Addition (e.g., Anhydrous CuSO4) reactants->catalyst 1 reaction Reaction at Controlled Temperature catalyst->reaction 2 monitoring TLC Monitoring reaction->monitoring 3 filtration Filtration monitoring->filtration 4 washing Washing with Cold Acetone filtration->washing 5 drying Drying washing->drying 6 final_product Final Product drying->final_product 7

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction bad_catalyst Inefficient/Bad Catalyst low_yield->bad_catalyst discoloration Product Discoloration impurities By-product Formation discoloration->impurities degradation Product Degradation discoloration->degradation monitor_reaction Monitor with TLC incomplete_reaction->monitor_reaction optimize_catalyst Optimize Catalyst Choice bad_catalyst->optimize_catalyst impurities->optimize_catalyst purify Purification (Washing/Recrystallization) impurities->purify control_conditions Control T°, Atmosphere degradation->control_conditions

Caption: Logical relationship between common problems, their potential causes, and corresponding solutions in the production of this compound.

References

Technical Support Center: Purification of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-O-Isopropylidene-L-ascorbic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can be categorized into three main groups:

  • Unreacted Starting Materials: The most common impurities are residual L-ascorbic acid and acetone from the synthesis process.

  • Side Products: Depending on the reaction conditions, minor side products may form.

  • Degradation Products: this compound, like its parent compound L-ascorbic acid, can degrade under certain conditions. Degradation is more likely if the product is exposed to high temperatures, alkaline pH, or oxidative environments.

Q2: How can I monitor the progress of the synthesis reaction to minimize unreacted starting materials?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase for this is a mixture of ether and acetic acid (e.g., 24:1 v/v).[1] By spotting the reaction mixture alongside the L-ascorbic acid starting material, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the L-ascorbic acid spot is no longer visible.

Q3: What is the initial purification step after the synthesis of this compound?

A3: The most common initial purification step is filtration followed by washing the solid product with cold acetone.[1][2] This helps to remove unreacted starting materials and other soluble impurities.

Q4: My final product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint can indicate the presence of degradation products. This may be due to prolonged reaction times at elevated temperatures or exposure to air and light. To obtain a white product, recrystallization is the recommended purification method.

Q5: What is a suitable solvent system for the recrystallization of this compound?

A5: A mixture of ethanol and water has been shown to be an effective solvent system for recrystallization.[3] Acetone-based systems can also be used. The principle is to dissolve the impure solid in a minimum amount of the hot solvent mixture and then allow it to cool slowly, promoting the formation of pure crystals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure all the L-ascorbic acid has been consumed before stopping the reaction.
Loss of product during filtration and washing.Ensure the acetone used for washing is sufficiently cold to minimize the solubility of the product. Use a minimal amount of cold acetone for washing.
Low Purity (as determined by TLC/HPLC) Incomplete removal of starting materials.Wash the crude product thoroughly with cold acetone.
Presence of degradation products.Perform a recrystallization of the product.
Product is an oil or fails to crystallize Presence of significant impurities.Wash the crude product again with cold acetone to remove soluble impurities that may be inhibiting crystallization.
Cooling the recrystallization solution too quickly.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.
Multiple spots on TLC after purification Incomplete purification.If washing with acetone is insufficient, recrystallization is necessary. For very persistent impurities, column chromatography may be required.

Quantitative Data

The following table summarizes the yield and purity of this compound obtained through different synthesis and initial purification methods as reported in the literature.

Catalyst/Method Reaction Conditions Purification Method Yield (%) Purity (%) Reference
Anhydrous Cupric Sulfate40°C, 12hFiltration and washing with cold acetone (0°C)92.699.2[1]
Methane Sulfonic Acid & Phosphatase50°C, 8hFiltration and washing with acetone95.399.3[2]
Fuming Sulfuric Acid-5°C, 17hFiltration and washing with cold acetone-86.7 (wet cake)[4]
Dry Hydrogen ChlorideStirred for 20 minRinsing with acetone-hexane, drying under reduced pressure--[3]
--Recrystallization from Ethanol/Water73.5-[3]

Experimental Protocols

Synthesis and Initial Purification of this compound

This protocol is based on a method using anhydrous cupric sulfate as a catalyst.[1]

Materials:

  • L-ascorbic acid

  • Acetone

  • Anhydrous cupric sulfate

  • Reactor with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • TLC plates and developing chamber

  • Ether

  • Acetic acid

Procedure:

  • In a 500 mL reactor, add 0.1 mol of L-ascorbic acid (17.61g), 1 mol of acetone (58.08g), and 0.01 mol of anhydrous cupric sulfate (1.6g).

  • Stir the mixture in a 40°C water bath for 12 hours.

  • Monitor the reaction progress using TLC with a mobile phase of ether:acetic acid (24:1 v/v).

  • Once the L-ascorbic acid spot is no longer visible on the TLC plate, the reaction is complete.

  • Filter the hot reaction mixture by suction filtration to remove the catalyst.

  • Recover the acetone from the filtrate by distillation under reduced pressure. Evaporate to dryness as much as possible.

  • Wash the resulting solid product with cold acetone (0°C).

  • Filter the product and dry it to obtain this compound.

Recrystallization of this compound

This protocol is a general procedure based on the use of an ethanol/water solvent system.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture (e.g., 4:1 v/v) to the flask while gently heating and stirring until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification synthesis Reaction of L-ascorbic acid and acetone with catalyst monitoring Reaction Monitoring (TLC) synthesis->monitoring In-process control filtration1 Filtration of crude product synthesis->filtration1 Reaction completion washing Washing with cold acetone filtration1->washing drying1 Drying washing->drying1 recrystallization Recrystallization (optional, for high purity) drying1->recrystallization If further purification is needed filtration2 Filtration of pure crystals recrystallization->filtration2 washing2 washing2 filtration2->washing2 Wash with cold solvent drying2 Drying washing2->drying2 troubleshooting_logic Troubleshooting Logic for Impure Product start Impure product obtained check_tlc Analyze by TLC/HPLC start->check_tlc unreacted_sm Unreacted starting materials present? check_tlc->unreacted_sm degradation_products Degradation products present? check_tlc->degradation_products unreacted_sm->degradation_products No wash Wash with cold acetone unreacted_sm->wash Yes recrystallize Perform Recrystallization degradation_products->recrystallize Yes pure_product Pure Product degradation_products->pure_product No wash->pure_product recrystallize->pure_product

References

strategies to improve the purity of synthesized 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the purity of synthesized 5,6-O-Isopropylidene-L-ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted L-ascorbic acid, di-isopropylidene-L-ascorbic acid (if the reaction conditions are not controlled), and degradation byproducts. The presence of water can also lead to lower yields and the formation of byproducts.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1][2] A suitable developing agent is a mixture of ether and acetic acid (e.g., 24:1 v/v).[1] By spotting the reaction mixture alongside the starting material (L-ascorbic acid) and a standard of the product, you can observe the consumption of the starting material and the formation of the product.

Q3: What is the expected yield and purity for this synthesis?

A3: With optimized conditions, yields for this compound can be above 90%, with a purity of over 98%.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored at 2-8°C in a dry environment.[3] It is sensitive to moisture.[4]

Troubleshooting Guide

Low Purity of the Final Product

If you are experiencing low purity of your synthesized this compound, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Presence of unreacted L-ascorbic acid Incomplete reaction.- Ensure the reaction time is sufficient (can be up to 10-24 hours).[1][2] - Verify the effectiveness of the catalyst (e.g., anhydrous cupric sulfate, polyphosphoric acid).[1][2] - Use an appropriate excess of acetone.[2]
Formation of di-isopropylidene derivative Reaction conditions are too harsh (e.g., prolonged reaction time at elevated temperatures).- Carefully monitor the reaction by TLC to stop it once the starting material is consumed. - Maintain the recommended reaction temperature (e.g., 30-50°C).[2]
Product is off-white or yellowish Presence of degradation products.- Purify the product by recrystallization or column chromatography. - Ensure the work-up procedure is performed promptly after the reaction is complete.
Oily or sticky product Residual solvent or impurities.- Wash the crude product thoroughly with cold acetone.[1] - Dry the product under vacuum to remove any remaining solvent. - Consider recrystallization to obtain a crystalline solid.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for removing most common impurities and obtaining a crystalline product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol and water can be effective.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. The polarity of the mobile phase can be gradually increased (e.g., starting with a hexane/ethyl acetate mixture and increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes reported yields and purities from different synthetic approaches.

Catalyst/Method Yield Purity Reference
Anhydrous Cupric Sulfate> 90%> 98%[1]
Acetic Acid and Polyphosphoric Acid> 93%> 99%[2]
Oleum in AcetoneNot specifiedNot specified[1]
Hydroiodic Acid in AcetoneNot specifiedNot specified[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction (L-ascorbic acid, Acetone, Catalyst) Monitoring TLC Monitoring Reaction->Monitoring In-process control Filtration Filtration Monitoring->Filtration Washing Washing with Cold Acetone Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization If purity is low ColumnChromatography Column Chromatography Drying->ColumnChromatography For difficult impurities PurityAnalysis Purity Analysis (e.g., HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis StructureVerification Structural Verification (e.g., NMR, MS) PurityAnalysis->StructureVerification

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Purity

troubleshooting_tree Start Low Purity Detected CheckTLC Analyze crude product by TLC Start->CheckTLC UnreactedSM Unreacted L-ascorbic acid present? CheckTLC->UnreactedSM MultipleSpots Multiple product spots observed? UnreactedSM->MultipleSpots No OptimizeReaction Optimize reaction conditions: - Increase reaction time - Check catalyst activity UnreactedSM->OptimizeReaction Yes Streaking Streaking or baseline impurities? MultipleSpots->Streaking No ControlReaction Control reaction conditions: - Monitor closely with TLC - Adjust temperature MultipleSpots->ControlReaction Yes Recrystallize Recrystallize product Streaking->Recrystallize Yes ColumnChrom Perform column chromatography Streaking->ColumnChrom Severe impurities Recrystallize->ColumnChrom If still impure

Caption: Decision tree for troubleshooting low purity in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 5,6-O-Isopropylidene-L-ascorbic Acid and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-ascorbic acid is a well-established, potent water-soluble antioxidant. Its derivative, 5,6-O-Isopropylidene-L-ascorbic acid, is a more lipophilic molecule, which could offer advantages in certain experimental and formulation contexts. However, available kinetic data from a DPPH radical scavenging study suggests that this compound exhibits a significantly slower radical scavenging rate compared to L-ascorbic acid under the tested conditions.[1] This indicates a potentially lower intrinsic chemical antioxidant activity.

Quantitative Data Presentation

Direct comparisons of the 50% inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC) for this compound and L-ascorbic acid are not extensively reported. However, a kinetic study provides a comparison of their second-order rate constants (k) for DPPH radical scavenging, which reflects the speed at which these antioxidants neutralize the radical.

CompoundSolvent SystemSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
L-ascorbic acid Methanol2.1 x 10²[1]
Phosphate Buffer (pH 7.0)5.6 x 10³[1]
This compound AcetonitrileSignificantly slower than L-ascorbic acid in methanol[1]
Methanol1.7 x 10²[1]

Note: A higher second-order rate constant indicates a faster reaction with the DPPH radical, suggesting a more rapid antioxidant action. The data indicates that L-ascorbic acid scavenges the DPPH radical at a faster rate than its isopropylidene derivative, particularly in a physiologically relevant buffer system.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below to support the design and interpretation of further comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, L-ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox or a known concentration of L-ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or other suitable buffer

  • Test compounds

  • Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or another appropriate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test sample or Trolox standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Test Samples prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: A simplified workflow of the DPPH antioxidant activity assay.

Logical Relationship of Antioxidant Action

Antioxidant_Mechanism Antioxidant Antioxidant (e.g., Ascorbic Acid) DonatesElectron Donates Electron/ Hydrogen Atom Antioxidant->DonatesElectron OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant becomes FreeRadical Free Radical (e.g., DPPH•) NeutralizedRadical Neutralized Molecule FreeRadical->NeutralizedRadical is neutralized to DonatesElectron->FreeRadical

Caption: General mechanism of a chemical antioxidant neutralizing a free radical.

References

comparative analysis of different synthetic routes for 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

The protection of the 5- and 6-hydroxyl groups of L-ascorbic acid is a critical step in the synthesis of many of its derivatives, which have applications in pharmaceuticals, cosmetics, and food industries. 5,6-O-Isopropylidene-L-ascorbic acid is a key intermediate in these synthetic pathways. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of L-ascorbic acid with an acetone source in the presence of a catalyst. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and reaction time. Below is a summary of the most common approaches.

Synthetic RouteCatalyst/ReagentReaction TimeYieldPurityAdvantagesDisadvantages
Route 1 Fuming Sulfuric Acid in Acetone17 hoursNot explicitly stated, but a wet cake of 249.5g was obtained from 176.1g of L-ascorbic acid.86.7%[1]Readily available and inexpensive catalyst.Long reaction time; use of corrosive fuming sulfuric acid.
Route 2 Hydrogen Chloride & 2,2-Dimethoxypropane in Acetone1 hourHigh (15.2g from 16g of L-ascorbic acid in the initial precipitation)Not explicitly stated.Short reaction time; 2,2-dimethoxypropane acts as both a reagent and a water scavenger.Requires an additional reagent (2,2-dimethoxypropane).
Route 3 Anhydrous Cupric Sulfate in AcetoneNot specified, but monitored by TLC.> 90%[2]> 98%[2]Mild reaction conditions; high yield and purity; simple and convenient method.[2]Catalyst needs to be prepared (anhydrous).
Route 4 Hydrogen Chloride in Acetone20 minutes (for initial reaction)Not explicitly stated.Not explicitly stated.Rapid initial reaction.Requires handling of gaseous hydrogen chloride.[3]

Experimental Protocols

Route 1: Fuming Sulfuric Acid Method

Materials:

  • L-ascorbic acid

  • Acetone

  • 28% Fuming sulfuric acid

  • Nitrogen gas

Procedure:

  • Cool 557.8 grams (9.6 moles) of acetone to -5 °C under a nitrogen atmosphere.[1]

  • Slowly add 54.3 grams (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone.[1]

  • Add 176.1 grams (1.0 mole) of L-ascorbic acid to the mixture.[1]

  • Maintain the reaction temperature at -5 °C and stir for 17 hours.[1]

  • Filter the resulting precipitate and wash it with cold acetone to obtain a wet cake of this compound.[1]

Route 2: 2,2-Dimethoxypropane Method

Materials:

  • L-ascorbic acid

  • Acetone

  • 2,2-dimethoxypropane

  • Hydrogen chloride gas

Procedure:

  • In a suitable flask, mix 80 ml of acetone, 16 g of L-ascorbic acid, and 18.8 ml of 2,2-dimethoxypropane.[4]

  • Stir the mixture at room temperature for 15 minutes.[4]

  • Slowly bubble hydrogen chloride gas through the reaction mixture for 5 minutes.[4]

  • Continue stirring the mixture at room temperature for 1 hour.[4]

  • Evaporate half of the acetone under reduced pressure.[4]

  • Cool the mixture in an ice bath to induce precipitation.[4]

  • Filter the precipitate and wash it with 30 ml of cold acetone to yield 15.2 g of this compound.[4]

  • The mother liquor can be concentrated to obtain an additional 3.8 g of the product.[4]

Route 3: Anhydrous Cupric Sulfate Method

Materials:

  • L-ascorbic acid

  • Acetone

  • Anhydrous cupric sulfate (catalyst)

Procedure:

  • In a reactor, add L-ascorbic acid, acetone, and anhydrous cupric sulfate.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Once the reaction is complete, filter the mixture to remove the catalyst.[2]

  • Recover the acetone from the filtrate by distillation under reduced pressure, evaporating to dryness as much as possible.[2]

  • Wash the resulting product with acetone, filter, and dry to obtain the white product of this compound.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for the preparation of this compound.

cluster_route1 Route 1: Fuming Sulfuric Acid L-Ascorbic Acid_1 L-Ascorbic Acid Reaction_1 Reaction at -5°C, 17h L-Ascorbic Acid_1->Reaction_1 Acetone_1 Acetone Acetone_1->Reaction_1 Fuming H2SO4 Fuming H2SO4 Fuming H2SO4->Reaction_1 Filtration_1 Filtration & Washing Reaction_1->Filtration_1 Product_1 5,6-O-Isopropylidene- L-ascorbic acid Filtration_1->Product_1 cluster_route2 Route 2: 2,2-Dimethoxypropane L-Ascorbic Acid_2 L-Ascorbic Acid Reaction_2 Reaction at RT, 1h L-Ascorbic Acid_2->Reaction_2 Acetone_2 Acetone Acetone_2->Reaction_2 DMP 2,2-Dimethoxypropane DMP->Reaction_2 HCl_gas HCl (gas) HCl_gas->Reaction_2 Evaporation Partial Evaporation Reaction_2->Evaporation Precipitation Cooling & Precipitation Evaporation->Precipitation Filtration_2 Filtration & Washing Precipitation->Filtration_2 Product_2 5,6-O-Isopropylidene- L-ascorbic acid Filtration_2->Product_2 cluster_route3 Route 3: Anhydrous Cupric Sulfate L-Ascorbic Acid_3 L-Ascorbic Acid Reaction_3 Reaction (TLC monitored) L-Ascorbic Acid_3->Reaction_3 Acetone_3 Acetone Acetone_3->Reaction_3 CuSO4 Anhydrous CuSO4 CuSO4->Reaction_3 Filtration_3 Catalyst Filtration Reaction_3->Filtration_3 Distillation Acetone Recovery Filtration_3->Distillation Washing_Drying Washing & Drying Distillation->Washing_Drying Product_3 5,6-O-Isopropylidene- L-ascorbic acid Washing_Drying->Product_3

References

spectroscopic analysis (NMR, IR) for the confirmation of 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5,6-O-Isopropylidene-L-ascorbic acid, a protected derivative of Vitamin C, is a critical step in the preparation of various bioactive molecules and pharmaceutical agents.[1][2] Confirmation of the successful synthesis and purity of this compound is paramount. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound, with L-ascorbic acid as the primary comparator.

Executive Summary

This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its precursor, L-ascorbic acid. The successful formation of the isopropylidene acetal is unequivocally confirmed by the appearance of characteristic signals for the isopropylidene group in both ¹H and ¹³C NMR spectra, alongside the disappearance of the signals corresponding to the C-5 and C-6 hydroxyl protons of L-ascorbic acid. Infrared spectroscopy further corroborates the structural modification through distinct changes in the hydroxyl stretching region and the appearance of bands characteristic of the C-O bonds within the newly formed dioxolane ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and L-ascorbic acid, facilitating a clear comparison for product confirmation.

¹H NMR Data Comparison
Assignment This compound Chemical Shift (δ) ppm L-ascorbic acid Chemical Shift (δ) ppm (in DMSO-d₆) [3]Key Observations
Isopropylidene CH₃1.29 (s, 6H)[4]-Appearance of a singlet integrating to 6 protons confirms the presence of the two equivalent methyl groups of the isopropylidene moiety.
H-63.99-4.03 (m, 1H), 4.16-4.21 (m, 1H)[4]3.43 (m, 2H)[3]Shift and change in multiplicity of the H-6 protons due to the rigid dioxolane ring structure.
H-54.37-4.39 (m, 1H)[4]3.733 (m, 1H)[3]Downfield shift of the H-5 proton upon acetal formation.
H-44.71-4.73 (m, 1H)[4]4.721 (d, 1H)[3]Minimal change in the chemical shift of the H-4 proton.
C2-OH-11.03 (s, 1H)[3]The hydroxyl protons of L-ascorbic acid are observable in DMSO-d₆ and absent in the protected product's spectrum in aprotic solvents.
C3-OH-8.31 (s, 1H)[3]The hydroxyl protons of L-ascorbic acid are observable in DMSO-d₆ and absent in the protected product's spectrum in aprotic solvents.
C5-OH, C6-OH-4.86 (t, 1H), 3.45 (t, 1H)[3]Disappearance of these hydroxyl proton signals is a key indicator of successful protection.

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data Comparison
Assignment This compound Chemical Shift (δ) ppm L-ascorbic acid Chemical Shift (δ) ppm Key Observations
C=O (lactone)~170~170Minimal change in the carbonyl carbon chemical shift.
C2~121~118Slight downfield shift.
C3~156~154Slight downfield shift.
C4~74~75Minimal change.
C5~73~68Significant downfield shift upon formation of the ether linkage.
C6~65~62Significant downfield shift upon formation of the ether linkage.
Isopropylidene C(CH₃)₂~110-Appearance of the quaternary carbon of the isopropylidene group.
Isopropylidene CH₃~25-Appearance of the two equivalent methyl carbons.

Note: Specific chemical shift values for this compound were not fully available in the search results and are approximated based on typical values for similar structures.

IR Data Comparison
Functional Group This compound Wavenumber (cm⁻¹) [4]L-ascorbic acid Wavenumber (cm⁻¹) [5][6]Key Observations
O-H Stretch (hydroxyls)3242.63000-3600 (broad)Sharper O-H band in the protected product due to fewer free hydroxyl groups.
C-H Stretch (alkane)2993.3, 2907.6, 2741.6~2900More prominent C-H stretching bands due to the isopropylidene group.
C=O Stretch (lactone)1755.5~1750Minimal change in the lactone carbonyl stretch.
C=C Stretch (enol)1665.41665 - 1674Minimal change in the enol C=C stretch.
C-O Stretch (acetal)Not explicitly assigned, but expected in the 1200-1000 region.-Appearance of new C-O stretching bands characteristic of the dioxolane ring.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for the confirmation of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (this compound or L-ascorbic acid) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands of scans), with a relaxation delay of 2-5 seconds.

    • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.

G Workflow for Synthesis and Spectroscopic Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation A L-ascorbic acid + Acetone B Reaction with Catalyst (e.g., Anhydrous CuSO₄) A->B C Crude this compound B->C D NMR Spectroscopy (¹H and ¹³C) C->D E IR Spectroscopy C->E F Appearance of Isopropylidene Signals (¹H: ~1.3 ppm, ¹³C: ~25, 110 ppm) D->F G Disappearance of C5/C6-OH Signals D->G H Characteristic IR Bands (C-H stretch, C-O acetal) E->H I Confirmed Pure Product F->I G->I H->I

References

A Comparative Guide to the Solubility of 5,6-O-Isopropylidene-L-ascorbic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in formulation, synthesis, and purification processes. This guide provides a comparative analysis of the solubility of 5,6-O-Isopropylidene-L-ascorbic acid, a stable derivative of Vitamin C, in a range of common laboratory solvents. The inclusion of the isopropylidene protecting group at the 5 and 6 positions of L-ascorbic acid enhances its stability and significantly alters its solubility profile compared to the parent compound.[1]

Solubility Profile: A Comparative Overview

This compound exhibits a distinct solubility pattern, characterized by its high affinity for polar organic solvents and limited solubility in nonpolar media. This behavior is attributed to the presence of both polar hydroxyl and lactone groups, as well as the relatively nonpolar isopropylidene moiety.

Key Findings:

  • Excellent Solubility: The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, and in polar protic solvents like methanol and ethanol.[1]

  • Moderate Solubility: Its solubility in water is described as moderate, which is significantly lower than that of the highly water-soluble L-ascorbic acid.[1] This is a direct consequence of the hydrophobic nature of the isopropylidene group.

  • Poor Solubility: In nonpolar solvents, including hexane and petroleum ether, the compound is poorly soluble.[1]

This solubility profile makes this compound a versatile intermediate in organic synthesis, as it can be readily dissolved and reacted in common organic solvents.

Quantitative Solubility Data

SolventChemical ClassPolaritySolubility
Dimethyl Sulfoxide (DMSO) SulfoxidePolar Aprotic100 mg/mL[2]
Methanol AlcoholPolar ProticExcellent[1]
Ethanol AlcoholPolar ProticExcellent[1]
Acetone KetonePolar AproticExcellent[1]
Water -Polar ProticModerate[1]
Hexane AlkaneNonpolarPoor[1]
Petroleum Ether Hydrocarbon MixtureNonpolarPoor[1]

For in vivo research applications, specific formulations have been developed. For instance, a solubility of ≥ 5 mg/mL is achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, as well as in a mixture of 10% DMSO and 90% corn oil.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium saturation.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Synthesis Pathway of this compound

The most common method for the synthesis of this compound involves the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst. This reaction protects the diol at the 5 and 6 positions.

Synthesis_Pathway L_Ascorbic_Acid L-Ascorbic Acid Reaction Reaction L_Ascorbic_Acid->Reaction Reactant Acetone Acetone Acetone->Reaction Reactant Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Reaction Catalyst Product 5,6-O-Isopropylidene- L-ascorbic acid Reaction->Product Forms

Caption: Synthesis of this compound.

References

A Comparative Guide to 5,6-O-Isopropylidene-L-ascorbic acid and L-ascorbic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant and cell-permeable Vitamin C derivative is critical for experimental success. This guide provides an objective comparison of 5,6-O-Isopropylidene-L-ascorbic acid and its parent compound, L-ascorbic acid, with a focus on their experimental validation.

This document summarizes available data on their antioxidant activity, cytotoxicity, cellular uptake, and stability. While extensive data exists for L-ascorbic acid, direct quantitative comparisons with this compound are limited in the current literature. This guide presents the available information and provides standardized protocols for researchers to conduct their own comparative studies.

Performance Comparison: Antioxidant and Cytotoxic Profiles

The protective isopropylidene group in this compound is expected to enhance its lipophilicity and stability compared to L-ascorbic acid. This modification may lead to improved cellular uptake and sustained intracellular antioxidant activity.

Antioxidant Activity
CompoundDPPH Radical Scavenging IC50FRAP Activity (Ascorbic Acid Equivalents)
This compound Data not availableData not available
L-ascorbic acid ~3-10 µg/mL[1][2][4]Standard Reference

A study on a prodrug of this compound, 2-O-Acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid, demonstrated approximately 30 times the antioxidant activity of L-ascorbic acid in HaCaT cells.[6] This suggests that the isopropylidene derivative, once intracellular, could exhibit potent antioxidant effects.

Cytotoxicity

The cytotoxic effects of ascorbic acid and its derivatives are often evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The CC50 value, the concentration that causes 50% cell death, is a standard measure of cytotoxicity. High concentrations of L-ascorbic acid have been shown to induce cytotoxicity in various cancer cell lines, with reported IC50 values varying widely depending on the cell line and experimental conditions.[7][8][9][10] Specific CC50 values for this compound are not well-documented in publicly available research.

CompoundCell LineCytotoxicity (CC50/IC50)
This compound VariousData not available
L-ascorbic acid HeLa~7.4-8.7 mM[7]
Osteosarcoma stem cells~18-25.6 mM[9][11]
THP-1 (leukemia)5 µg/mL[12]
K562 (leukemia)8 µg/mL[12]

Cellular Uptake and Stability

The efficiency with which a compound enters cells and its stability in solution are critical for its biological activity.

Cellular Uptake

L-ascorbic acid is a hydrophilic molecule and its transport into cells is primarily mediated by Sodium-dependent Vitamin C Transporters (SVCTs).[13][14][15][16] The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs).[13][14][15] The isopropylidene group in this compound increases its lipophilicity, which is expected to facilitate its passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations compared to L-ascorbic acid. A study on a prodrug of this compound showed that it was able to deliver approximately 15 times more of the active compound across a silicone membrane compared to the delivery of the parent compound.[6]

CompoundPrimary Uptake Mechanism
This compound Expected to be enhanced passive diffusion due to increased lipophilicity.
L-ascorbic acid Active transport via Sodium-dependent Vitamin C Transporters (SVCTs).[13][14][15][16]
Stability in Solution

L-ascorbic acid is notoriously unstable in aqueous solutions, readily undergoing oxidation, a process accelerated by factors such as light, heat, oxygen, and the presence of metal ions.[1][17][18][19][20] This instability can compromise experimental results. The protection of the 5- and 6-hydroxyl groups by the isopropylidene group in this compound is anticipated to confer greater stability in solution compared to L-ascorbic acid.

CompoundStability in Aqueous Solution
This compound Expected to be more stable than L-ascorbic acid due to the protection of the 5,6-hydroxyl groups.
L-ascorbic acid Highly unstable; degradation is influenced by pH, temperature, oxygen, and metal ions.[1][17][18][19][20]

Signaling Pathways and Experimental Workflows

The antioxidant activity of ascorbic acid is central to its role in various cellular signaling pathways.

Antioxidant Mechanism of Ascorbic Acid Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Reactive_Oxygen_Species->Cellular_Damage causes Neutralized_ROS Neutralized Species Reactive_Oxygen_Species->Neutralized_ROS is neutralized by L-Ascorbic Acid L-Ascorbic_Acid L-Ascorbic Acid (Reduced Form) Ascorbyl_Radical Ascorbyl Radical (Less Reactive) L-Ascorbic_Acid->Ascorbyl_Radical donates electron Dehydroascorbic_Acid Dehydroascorbic Acid (Oxidized Form) Ascorbyl_Radical->Dehydroascorbic_Acid donates another electron Typical Experimental Workflow for Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare DPPH/FRAP Reagent and Test Compounds Prepare_Samples Prepare Serial Dilutions of Test Compounds Prepare_Reagents->Prepare_Samples Mix_Reagents Mix Reagents and Samples in a 96-well Plate Prepare_Samples->Mix_Reagents Incubate Incubate at Room Temperature in the Dark Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance with a Plate Reader Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50 Cellular Uptake of Vitamin C cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space SVCT SVCT Transporter Ascorbic_Acid_Int L-Ascorbic Acid SVCT->Ascorbic_Acid_Int GLUT GLUT Transporter DHA_Int DHA GLUT->DHA_Int Ascorbic_Acid_Ext L-Ascorbic Acid Ascorbic_Acid_Ext->SVCT DHA_Ext Dehydroascorbic Acid (DHA) DHA_Ext->GLUT DHA_Int->Ascorbic_Acid_Int Reduction GSH GSH GSSG GSSG GSH->GSSG during reduction of DHA

References

A Comparative Guide to Protecting Groups for Ascorbic Acid: The Case for 5,6-O-Isopropylidene-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ascorbic acid (Vitamin C) is a potent antioxidant with a well-established role in various physiological processes, making it a valuable active pharmaceutical ingredient (API) and a sought-after component in dermatological and cosmetic formulations. However, its inherent instability, particularly its susceptibility to oxidation, presents a significant challenge for formulation and delivery. To overcome this limitation, various protecting groups have been employed to enhance its stability and bioavailability. This guide provides an objective comparison of 5,6-O-Isopropylidene-L-ascorbic acid against other common protecting groups for ascorbic acid, supported by available experimental data.

Introduction to Ascorbic Acid Protection

The antioxidant activity of ascorbic acid is primarily attributed to its enediol moiety. Unfortunately, this same group is responsible for its rapid degradation in the presence of oxygen, light, and heat. Protecting groups are chemical moieties that are temporarily attached to the vulnerable hydroxyl groups of ascorbic acid, shielding them from degradation. An ideal protecting group should not only enhance stability but also be readily cleaved in vivo to release the active ascorbic acid. This comparison focuses on this compound and other widely used derivatives such as Ascorbyl Palmitate, Sodium Ascorbyl Phosphate, Ascorbyl 2-Glucoside, and 3-O-Ethyl-L-ascorbic Acid.

Performance Comparison of Ascorbic Acid Derivatives

The efficacy of a protected ascorbic acid derivative is determined by several key parameters: stability, solubility, antioxidant activity, and its ability to penetrate biological membranes (bioavailability). The following tables summarize the available quantitative data for these parameters.

Table 1: Solubility of Ascorbic Acid and its Derivatives
CompoundWater SolubilityEthanol SolubilityLipophilicity
L-Ascorbic Acid~33 g/100 mL[1]~3.3 g/100 mL[1]Hydrophilic
This compoundSolubleSolubleIncreased lipophilicity
Ascorbyl PalmitateVery slightly soluble[2][3]Freely soluble[2][3]Lipophilic
Sodium Ascorbyl PhosphateWater-soluble-Hydrophilic
Ascorbyl 2-GlucosideWater-soluble-Hydrophilic
3-O-Ethyl-L-ascorbic acidSlightly soluble-Amphiphilic[4]
Table 2: Stability of Ascorbic Acid Derivatives
CompoundStability Characteristics
L-Ascorbic AcidHighly unstable; readily oxidizes in air, light, and aqueous solutions.
This compoundEnhanced stability due to the protection of the 5- and 6-hydroxyl groups.[5]
Ascorbyl PalmitateMore stable than L-ascorbic acid, particularly in oil-based formulations.[2]
Sodium Ascorbyl PhosphateConsidered one of the most stable derivatives in aqueous solutions.
Ascorbyl 2-GlucosideHighly stable against oxidation.
3-O-Ethyl-L-ascorbic acidGood stability in aqueous solutions, particularly at pH 3.0-6.0.[4][6]
Table 3: Antioxidant Activity of Ascorbic Acid Derivatives
CompoundAntioxidant Activity (IC50 - DPPH Assay)Notes
L-Ascorbic Acid~3.37 µg/mL[7]Potent antioxidant activity.
This compoundRequires hydrolysis to release active ascorbic acid.Activity is dependent on the rate of deprotection.
Ascorbyl PalmitateRequires hydrolysis to release active ascorbic acid.Activity is dependent on the rate of deprotection.
Sodium Ascorbyl PhosphateRequires enzymatic conversion to ascorbic acid in the skin.Activity is dependent on enzymatic conversion.
Ascorbyl 2-GlucosideRequires enzymatic conversion to ascorbic acid.Provides a sustained release of ascorbic acid.
3-O-Ethyl-L-ascorbic acid0.032 g/L (32 µg/mL)[8]Exhibits direct antioxidant activity.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by protecting the 5- and 6-hydroxyl groups of L-ascorbic acid.

Materials:

  • L-ascorbic acid

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Hydrogen chloride (gas) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction flask with a stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction flask, suspend L-ascorbic acid in anhydrous acetone.

  • Add 2,2-dimethoxypropane to the suspension.

  • Slowly bubble dry hydrogen chloride gas through the mixture or add the acid catalyst while stirring at room temperature.

  • Continue stirring for a specified period (e.g., 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Reduce the volume of acetone under reduced pressure.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the precipitate and wash with cold acetone.

  • Dry the product to obtain this compound.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of an ascorbic acid derivative through a skin model.

Materials:

  • Franz diffusion cells

  • A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Donor formulation containing the ascorbic acid derivative

  • Water bath with temperature control (maintained at 32°C)

  • Magnetic stirrer

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the dermal side is in contact with the receptor solution.

  • Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane.

  • Equilibrate the system to 32°C.

  • Apply a known amount of the donor formulation to the surface of the membrane in the donor chamber.

  • At predetermined time intervals, withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for the concentration of the ascorbic acid derivative using a validated HPLC method.

  • Calculate the cumulative amount of the derivative permeated per unit area over time.

Visualizing Key Processes

Vitamin C's Role in Collagen Synthesis

The following diagram illustrates the critical role of Vitamin C as a cofactor in the enzymatic hydroxylation of proline and lysine residues, a crucial step in collagen synthesis.[9][10][11]

Collagen_Synthesis cluster_fibroblast Fibroblast cluster_cofactors Cofactors Procollagen_alpha_chains Procollagen alpha-chains Hydroxylation Hydroxylation of Proline & Lysine Residues Procollagen_alpha_chains->Hydroxylation Procollagen_molecule Procollagen Molecule (Triple Helix) Hydroxylation->Procollagen_molecule Secretion Exocytosis Procollagen_molecule->Secretion Secretion from cell VitaminC Vitamin C (Ascorbic Acid) VitaminC->Hydroxylation Required Cofactor Fe2 Fe²⁺ Fe2->Hydroxylation Required Cofactor Enzymes Prolyl & Lysyl Hydroxylases Enzymes->Hydroxylation Catalyzes Reaction Extracellular_Matrix Extracellular Matrix Secretion->Extracellular_Matrix

Caption: Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases in collagen synthesis.

Experimental Workflow for HPLC Analysis of Ascorbic Acid Derivatives

This diagram outlines a typical workflow for the quantitative analysis of ascorbic acid derivatives in a sample, such as a formulation or a biological matrix, using High-Performance Liquid Chromatography (HPLC).[12][13][14][15]

HPLC_Workflow Sample_Preparation 1. Sample Preparation (Extraction, Dilution, Filtration) Injection 4. Injection of Sample and Standards Sample_Preparation->Injection Standard_Preparation 2. Standard Preparation (Known Concentrations) Standard_Preparation->Injection HPLC_System 3. HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) Separation 5. Chromatographic Separation (in HPLC Column) HPLC_System->Separation Detection 6. Detection (e.g., UV-Vis Detector) Separation->Detection Data_Acquisition 7. Data Acquisition (Chromatogram Generation) Detection->Data_Acquisition Data_Analysis 8. Data Analysis (Peak Integration, Calibration Curve, Quantification) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the analysis of ascorbic acid derivatives using HPLC.

Conclusion

The choice of a protecting group for L-ascorbic acid is a critical decision in the development of stable and effective formulations. This compound offers a significant advantage in terms of stability by protecting the diol system in the side chain, which is susceptible to oxidation. Its increased lipophilicity compared to ascorbic acid can also be beneficial for certain delivery systems.

However, the optimal choice depends on the specific application. For oil-based formulations, the lipophilic Ascorbyl Palmitate is a suitable option. For aqueous systems requiring high stability, Sodium Ascorbyl Phosphate and Ascorbyl 2-Glucoside are excellent choices, with the latter offering the benefit of sustained release. 3-O-Ethyl-L-ascorbic acid stands out for its direct antioxidant activity and good stability in aqueous solutions.

Researchers and drug development professionals must carefully consider the desired properties of the final product, including the vehicle, target tissue, and desired release profile, to select the most appropriate protected form of ascorbic acid. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these derivatives for various applications.

References

A Comparative Guide to the Biological Activities of 5,6-O-Isopropylidene-L-ascorbic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5,6-O-Isopropylidene-L-ascorbic acid and its various derivatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate research and development in the fields of medicinal chemistry and pharmacology. The derivatives of L-ascorbic acid, including those with the 5,6-O-isopropylidene protecting group, are of significant interest due to their potential as antioxidant, anticancer, and antiviral agents. The modifications on the ascorbic acid scaffold aim to enhance stability, lipophilicity, and ultimately, therapeutic efficacy.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of various L-ascorbic acid derivatives. It is important to note that a direct comparative study of a wide range of this compound derivatives was not found in the reviewed literature. Therefore, this guide presents data on different classes of L-ascorbic acid derivatives to provide a broader context for their biological potential.

Table 1: Antioxidant Activity of L-Ascorbic Acid Derivatives (DPPH Radical Scavenging Assay)

CompoundIC50 (mM) - 5 minIC50 (mM) - 10 minReference
L-Ascorbic Acid (Control)0.18-[1]
m-Hydroxyphenyl-1,2,3-triazolyl-4,5-unsaturated-L-ASA derivative (7j)0.06-[1]
p-Pentylphenyl-1,2,3-triazolyl-4,5-unsaturated-L-ASA derivative (7k)0.06-[1]
2-Hydroxyethyl-1,2,3-triazolyl-4,5-unsaturated-L-ASA derivative (7q)0.07-[1]
6-O-Lauryl-L-ascorbic acid-3-O-phosphate (6-Laur-ASA-3P)Stronger than ASA-[2]
6-O-Myristoyl-L-ascorbic acid-3-O-phosphate (6-Myri-ASA-3P)Stronger than ASA-[2]
6-O-Stearoyl-L-ascorbic acid-3-O-phosphate (6-Stear-ASA-3P)Stronger than ASA-[2]

L-ASA: L-Ascorbic Acid

Table 2: Cytotoxic Activity of L-Ascorbic Acid Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
p-Bromophenyl-1,2,3-triazolyl-L-ASA conjugate (4e)MCF-76.72[3][4]
p-Pentylphenyl-1,2,3-triazolyl-L-ASA conjugate (4k)MCF-726.91[3][4]
6-Chloro derivative of 2,3-di-O-benzyl-L-ascorbic acidVarious~18[5]
6-O-Lauryl-L-ascorbic acid-3-O-phosphate (6-Laur-ASA-3P)95-DStronger than ASA[2][6]
6-O-Myristoyl-L-ascorbic acid-3-O-phosphate (6-Myri-ASA-3P)95-DStronger than ASA[2][6]
6-O-Stearoyl-L-ascorbic acid-3-O-phosphate (6-Stear-ASA-3P)95-DStronger than ASA[2][6]
2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid-betulinic acid conjugate (30)A/WSN/33EC50 = 8.7 (Antiviral)[7]

MCF-7: Human breast adenocarcinoma cell line; 95-D: Human lung carcinoma cell line; A/WSN/33: Influenza A virus strain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of compounds.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture : Mix 1 mL of the DPPH solution with 2 mL of the test compound dissolved in a suitable solvent (e.g., methanol) at various concentrations. A control is prepared by mixing 1 mL of the DPPH solution with 2 mL of the solvent.

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 5, 10, or 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of concentration versus percentage of inhibition.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding : Seed cells in a 96-well plate at a specific density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer Preparation : Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation : Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection : Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay : Remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or carboxymethylcellulose) and the corresponding concentration of the test compound.

  • Incubation : Incubate the plates at 37°C until visible plaques are formed.

  • Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation : The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start 5,6-O-Isopropylidene- L-ascorbic acid derivatives Chemical Modifications (e.g., acylation, alkylation) start->derivatives Synthesis antioxidant Antioxidant Assays (DPPH, ABTS) derivatives->antioxidant cytotoxicity Cytotoxicity Assays (MTT on cancer cells) derivatives->cytotoxicity antiviral Antiviral Assays (Plaque Reduction) derivatives->antiviral ic50 IC50/EC50 Determination antioxidant->ic50 cytotoxicity->ic50 antiviral->ic50 sar Structure-Activity Relationship (SAR) ic50->sar nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Ascorbic Acid Derivatives tnfa TNF-α ikk IKK Complex tnfa->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to ikb_nfkb IκBα-NF-κB ikb_nfkb->nfkb releases genes Pro-inflammatory Gene Expression nfkb_nuc->genes activates ascorbic_acid Ascorbic Acid Derivatives ascorbic_acid->ikk inhibits mapk_pathway cluster_stimulus Cellular Stress cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Modulation by Ascorbic Acid Derivatives stress Oxidative Stress, Cytokines mapkkk MAPKKK (e.g., ASK1) stress->mapkkk activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates cellular_response Inflammation, Apoptosis transcription_factors->cellular_response regulates ascorbic_acid Ascorbic Acid Derivatives ascorbic_acid->mapkkk modulates

References

Safety Operating Guide

Proper Disposal of 5,6-O-Isopropylidene-L-ascorbic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-O-Isopropylidene-L-ascorbic acid, fostering a culture of safety and compliance in your laboratory.

Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, it is crucial to adhere to proper disposal protocols to maintain a safe laboratory environment and comply with all applicable regulations.

Key Safety and Disposal Information

The following table summarizes critical data for the safe handling and disposal of this compound.

ParameterValue/InstructionSource
Hazard Classification Not a hazardous substance or mixture
Personal Protective Equipment (PPE) Eyeshields, Gloves (type N95 respirator for dust)
Primary Disposal Guideline Dispose of in accordance with national and local regulations
Container Handling Leave chemicals in original containers; Handle uncleaned containers as the product itself
Waste Mixing Do not mix with other waste
Spill Containment Cover drains; Collect, bind, and pump off spills; Take up dry and dispose of properly; Avoid dust generation
Environmental Precautions Do not let product enter drains
Transport Regulation Not regulated as a dangerous good

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the step-by-step process for the routine disposal of uncontaminated this compound.

Objective: To safely and compliantly dispose of unused or waste this compound.

Materials:

  • Waste this compound in its original or a properly labeled container

  • Personal Protective Equipment (PPE): safety glasses, gloves

  • Laboratory's designated non-hazardous solid waste stream or a designated container for chemical waste awaiting pickup by environmental health and safety (EHS)

Procedure:

  • Assess the Waste: Confirm that the this compound has not been mixed with any hazardous substances. If it has been contaminated, it must be treated as hazardous waste, and you should consult your institution's EHS office.

  • Ensure Proper Labeling: Verify that the container is clearly and accurately labeled as "this compound".

  • Consult Local Regulations: Before proceeding, confirm your institution's specific procedures for disposing of non-hazardous chemical waste. Some institutions may require all chemical waste, regardless of hazard classification, to be collected by EHS.

  • Package for Disposal:

    • Ensure the container is tightly sealed.

    • Place the sealed container in the designated collection area for non-hazardous chemical waste.

  • Documentation: Record the disposal in your laboratory's chemical inventory log.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_contaminated Is the material mixed with a hazardous substance? start->is_contaminated consult_ehs Consult Institutional EHS for Hazardous Waste Disposal is_contaminated->consult_ehs Yes is_original_container Is it in its original, labeled container? is_contaminated->is_original_container No end End of Disposal Process consult_ehs->end repackage Repackage in a sealed, appropriately labeled container is_original_container->repackage No check_local_policy Check institutional policy for non-hazardous chemical waste is_original_container->check_local_policy Yes repackage->check_local_policy dispose_non_hazardous Dispose as non-hazardous solid chemical waste per institutional guidelines check_local_policy->dispose_non_hazardous Direct disposal permitted ehs_pickup Place in designated area for EHS chemical waste pickup check_local_policy->ehs_pickup EHS pickup required dispose_non_hazardous->end ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-O-Isopropylidene-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 5,6-O-Isopropylidene-L-ascorbic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged contact, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Impervious ClothingA lab coat or chemical-resistant apron should be worn to protect against skin contact.
Respiratory Protection Dust MaskIn situations where dust may be generated, a NIOSH-approved N95 or P1 particulate respirator is advised to prevent inhalation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

To ensure the safe handling of this compound, the following step-by-step operational plan should be followed:

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid generating dust when weighing or transferring the solid material.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
  • Keep the container tightly closed when not in use to prevent contamination and exposure.
  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical.
  • Clean and decontaminate all work surfaces and equipment used.
  • Properly label and store any remaining chemical in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan: Ensuring Safe and Compliant Waste Management

This compound is not classified as a hazardous waste according to available Safety Data Sheets. However, it is imperative to follow proper disposal procedures to prevent environmental contamination and ensure a safe workplace.

1. Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled waste container.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Container Management:

  • Use a sturdy, leak-proof container for waste collection.
  • Keep the waste container closed when not in use.
  • Label the container clearly as "this compound Waste" or with a similar descriptor that accurately reflects its contents.

3. Final Disposal:

  • Dispose of the collected waste in accordance with all local, state, and federal regulations.
  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous solid chemical waste disposal.
  • Do not dispose of this chemical down the drain or in the regular trash unless explicitly approved by your EHS department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Work in Ventilated Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Transfer prep4->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 No Eating/Drinking handle3->handle4 post1 Wash Hands handle4->post1 post2 Clean Work Area post1->post2 post3 Properly Store Chemical post2->post3 disp1 Collect Solid Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Follow EHS Guidelines disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。